methyl N-(2-iodoacetyl)carbamate
説明
Structure
3D Structure
特性
IUPAC Name |
methyl N-(2-iodoacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6INO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXINLFILPTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
methyl N-(2-iodoacetyl)carbamate mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of Methyl N-(2-iodoacetyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-(2-iodoacetyl)carbamate is a bifunctional small molecule of significant interest in chemical biology and drug discovery. Its unique structure, combining a reactive iodoacetyl group with a carbamate moiety, suggests a complex and potentially potent mechanism of action. This guide provides a detailed exploration of the core principles underlying its activity, offering a framework for its investigation and application as a research tool or therapeutic lead. As a covalent inhibitor, understanding its precise molecular interactions is paramount for its effective use.
This document will delve into the predicted dual-action mechanism, detailing the experimental workflows required to elucidate and validate its biological activity. The focus will be on providing not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to its study.
Part 1: The Dual-Action Hypothesis: A Mechanistic Framework
The chemical architecture of methyl N-(2-iodoacetyl)carbamate suggests a two-pronged mechanism of action:
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Irreversible Covalent Modification: The α-haloacetyl group, specifically the iodoacetyl moiety, is a well-characterized electrophile that can react with nucleophilic amino acid residues in proteins.[1][2] Cysteine residues, with their highly nucleophilic thiol groups, are primary targets for such modifications.[1][3] This interaction is predicted to be the dominant feature of its mechanism, leading to the formation of a stable, covalent bond with target proteins and subsequent irreversible inhibition of their function.
-
Carbamate-Mediated Interactions: The methyl carbamate portion of the molecule is structurally similar to the N-methyl carbamates used as insecticides, which are known to be reversible inhibitors of acetylcholinesterase (AChE).[4][5][6] While the covalent iodoacetyl reaction is likely to be the terminal event, the carbamate group may contribute to the initial, non-covalent binding and recognition of target proteins, potentially influencing the molecule's selectivity and potency. It is also possible that this moiety could interact with other biological targets, such as melatonin receptors, as has been observed for other carbamate insecticides.[7][8]
Therefore, the core hypothesis is that methyl N-(2-iodoacetyl)carbamate acts as a targeted covalent inhibitor. The carbamate portion may guide the molecule to the active site or a reactive surface residue of a target protein, where the iodoacetyl group then forms an irreversible covalent bond, leading to potent and sustained inhibition.
Visualizing the Proposed Mechanism
Caption: Workflow for identifying covalent protein modifications by mass spectrometry.
Detailed Protocol: Covalent Modification of a Model Cysteine Protease
-
Incubation:
-
Reconstitute a model cysteine protease (e.g., papain or a metacaspase) to a final concentration of 1 mg/mL in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). [9] * Add methyl N-(2-iodoacetyl)carbamate from a concentrated stock in DMSO to achieve a 5-fold molar excess.
-
Incubate at 37°C for 1 hour. Include a vehicle-only (DMSO) control.
-
-
Intact Protein Analysis:
-
Desalt a small aliquot of the reaction mixture using a C4 ZipTip.
-
Analyze by MALDI-TOF or ESI-MS to observe the mass shift corresponding to the addition of the inhibitor (mass of methyl N-(2-iodoacetyl)carbamate minus iodine). [10]
-
-
Proteolytic Digestion:
-
Denature the remaining protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteines with iodoacetamide (a non-isotopically labeled version to differentiate from the inhibitor) in the dark for 30 minutes. Note: This step is crucial to prevent disulfide bond reformation and to block any unreacted cysteines.
-
Dilute the sample to reduce the urea concentration to <1 M and add trypsin. Digest overnight at 37°C. [11]
-
-
LC-MS/MS Analysis:
-
Acidify the digest and analyze by reverse-phase liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against the sequence of the model protein using software such as MaxQuant or PEAKS Studio. [11] * Specify a variable modification on cysteine residues corresponding to the mass of the bound inhibitor.
-
Manually validate the spectra of any identified modified peptides to confirm the site of modification.
-
Expected Outcome: The identification of a peptide with a mass shift on a cysteine residue corresponding to the covalent adduction of methyl N-(2-iodoacetyl)carbamate.
Enzyme Inhibition Assays
To understand the functional consequences of covalent modification, enzyme inhibition assays are essential. These assays will determine the potency and kinetics of inhibition.
Experimental Workflow: Determining Inhibition Parameters
Diagram of the Enzyme Inhibition Workflow
Caption: Workflow for determining enzyme inhibition kinetics.
Detailed Protocol: IC50 and Time-Dependent Inhibition
-
IC50 Determination:
-
In a 96-well plate, serially dilute methyl N-(2-iodoacetyl)carbamate in assay buffer.
-
Add a fixed concentration of the target enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding a fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
-
Time-Dependent Inhibition (kinact/KI):
-
To confirm irreversible inhibition, perform a time-dependent inhibition study.
-
Pre-incubate the enzyme with various concentrations of the inhibitor for different lengths of time.
-
Initiate the reaction by adding the substrate.
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentration. The resulting hyperbolic or linear plot can be used to determine the inactivation rate constant (kinact) and the inhibitor's affinity for the enzyme (KI).
-
Data Summary Table:
| Parameter | Description | Expected Value Range |
| IC50 | Concentration for 50% inhibition | nM to low µM |
| kinact | Maximal rate of inactivation | 0.01 - 1 min-1 |
| KI | Inhibitor concentration for half-maximal inactivation rate | Low µM |
| kinact/KI | Second-order rate constant for inactivation | 103 - 106 M-1s-1 |
Cellular Target Identification
Identifying the cellular targets of methyl N-(2-iodoacetyl)carbamate is crucial for understanding its biological effects. Activity-based protein profiling (ABPP) is a powerful technique for this purpose.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
This workflow utilizes a tagged version of the inhibitor to identify its protein targets in a complex biological sample.
Diagram of the ABPP Workflow
Caption: Workflow for activity-based protein profiling (ABPP).
Detailed Protocol: ABPP for Target Identification
-
Synthesis of a Tagged Probe:
-
Synthesize an analog of methyl N-(2-iodoacetyl)carbamate that incorporates a bioorthogonal handle, such as an alkyne or azide, for subsequent "click" chemistry, or a biotin tag for direct enrichment.
-
-
Cellular Labeling:
-
Treat cultured cells with the tagged probe for a specified time.
-
Lyse the cells and harvest the proteome.
-
-
Click Chemistry and Enrichment:
-
If an alkyne-tagged probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag, such as a fluorescent dye or biotin-azide. [10] * If a biotinylated probe was used, proceed directly to enrichment.
-
Enrich the labeled proteins using streptavidin-conjugated beads.
-
-
Identification of Target Proteins:
-
Elute the enriched proteins from the beads.
-
Separate the proteins by SDS-PAGE. Visualize fluorescently labeled proteins using a gel scanner.
-
Excise the protein bands of interest, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
-
Self-Validation: The inclusion of a competition experiment, where cells are pre-treated with an excess of the untagged methyl N-(2-iodoacetyl)carbamate before adding the tagged probe, is essential. A decrease in the signal from a particular protein in the competition experiment validates it as a specific target.
Conclusion
The proposed dual-action mechanism of methyl N-(2-iodoacetyl)carbamate, involving initial recognition via its carbamate moiety followed by irreversible covalent modification by the iodoacetyl group, provides a solid framework for its investigation. The experimental workflows detailed in this guide, from biochemical characterization to cellular target identification, offer a comprehensive and self-validating approach to elucidating its precise mechanism of action. By understanding the causality behind each experimental step, researchers can confidently apply this potent molecule as a tool to probe biological systems or as a lead for the development of novel therapeutics.
References
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Burgess, K., et al. (2021). A methodology for carbamate post-translational modification discovery and its application in Escherichia coli. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2191), 20200155. Retrieved from [Link]
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Richards, J. R., & Ko, R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]
- University of California, Davis. (n.d.). Identification of Protein Modifications by Mass Spectrometry.
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Eason, C. S., et al. (2019). Carbamate Insecticides Target Human Melatonin Receptors. Chemical Research in Toxicology, 32(11), 2235–2244. Retrieved from [Link]
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Eason, C. S., et al. (2021). Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. The Journal of Pharmacology and Experimental Therapeutics, 376(2), 246–257. Retrieved from [Link]
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Gafken, P. R., & Tureček, F. (2019). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of the American Society for Mass Spectrometry, 30(5), 781–791. Retrieved from [Link]
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Grzonka, Z., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules, 25(4), 840. Retrieved from [Link]
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Kuznetsova, A. A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 201–213. Retrieved from [Link]
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Unk, I. (2018). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. Retrieved from [Link]
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Creative Proteomics. (2018, May 30). Strategies for Post-translational Modifications (PTMs). YouTube. Retrieved from [Link]
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Pearson, P. G., et al. (1990). Carbamoylation of peptides and proteins in vitro by S-(N-methylcarbamoyl)glutathione and S-(N-methylcarbamoyl)cysteine, two electrophilic S-linked conjugates of methyl isocyanate. Environmental Health Perspectives, 88, 173–182. Retrieved from [Link]
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Rahman, M. M., et al. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences, 14(4). Retrieved from [Link]
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Itoh, Y., et al. (2019). Enhanced suppression of a protein-protein interaction in cells using small-molecule covalent inhibitors based on N-acyl-N-alkyl sulfonamide. White Rose Research Online. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Inhibition of cholinesterases by carbamates. Retrieved from [Link]
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Dana Bioscience. (n.d.). Methyl N-(2-iodoacetyl)carbamate 250mg. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Methyl carbamate – Knowledge and References. Retrieved from [Link]
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Wikipedia. (n.d.). Methyl carbamate. Retrieved from [Link]
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Ishii, Y., et al. (2010). [Development of Analytical Methods for Residual N-methyl Carbamate Pesticides in Foods]. Shokuhin Eiseigaku Zasshi, 51(4), 155–165. Retrieved from [Link]
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Smith, G. E., et al. (2018). Radiosynthesis and reactivity of N-[11C]methyl carbamoylimidazole. Journal of Radioanalytical and Nuclear Chemistry, 318(1), 385–392. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. Retrieved from [Link]
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Jones, D. P., et al. (2023). Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver. Toxics, 11(8), 669. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2007). Pesticides - Revised N-Methyl Carbamate Cumulative Risk Assessment. Retrieved from [Link]
- Google Patents. (n.d.). CN103524381A - Synthesis of N-methylmethyl carbamate.
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Agilent Technologies. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice. Retrieved from [Link]
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Sergeeva, O. V., & Bogdanov, A. A. (2007). Ribosomal RNA guanine-(N2)-methyltransferases and their targets. RNA, 13(12), 2007–2016. Retrieved from [Link]
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Bozhkov, P. V., et al. (2005). Cysteine protease mcII-Pa executes programmed cell death during plant embryogenesis. Proceedings of the National Academy of Sciences, 102(40), 14463–14468. Retrieved from [Link]
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Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. Retrieved from [Link]
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ResearchGate. (n.d.). Nicotinamide N-methyltransferase induces cellular invasion through activating matrix metalloproteinase-2 expression in clear cell renal cell carcinoma cells. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Genomic targets and selective inhibition of DNA methyltransferase isoforms. Retrieved from [Link]
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ResearchGate. (n.d.). Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation. Retrieved from [Link]
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chemical structure and properties of methyl N-(2-iodoacetyl)carbamate
An In-Depth Technical Guide to Methyl N-(2-iodoacetyl)carbamate: A Cysteine-Reactive Electrophilic Probe
Executive Summary: Methyl N-(2-iodoacetyl)carbamate is a specialized chemical reagent designed for the targeted covalent modification of cysteine residues in proteins and other biological thiols. This guide details its chemical structure, physicochemical properties, a proposed synthetic route, and its mechanistic action. As a bifunctional molecule, it combines the well-established reactivity of the iodoacetyl group, a potent electrophile for soft nucleophiles like thiolates, with a carbamate backbone. This unique structure makes it a valuable tool for researchers in chemical biology, proteomics, and drug discovery for applications including enzyme inhibition, activity-based protein profiling, and bioconjugation. This document provides field-proven insights and detailed protocols for its application, alongside essential safety and handling information.
Introduction to Electrophilic Probes and Carbamate Chemistry
In the fields of drug discovery and proteomics, molecules capable of forming stable, covalent bonds with specific amino acid residues on target proteins are of paramount importance. These "covalent inhibitors" or "activity-based probes" offer distinct advantages, including high potency, prolonged duration of action, and the ability to target proteins once considered "undruggable."[1] The iodoacetyl moiety is a classic electrophilic "warhead" that demonstrates high reactivity and specificity towards the thiol side chain of cysteine, one of the most nucleophilic residues in a protein's microenvironment.[2][3]
Methyl N-(2-iodoacetyl)carbamate integrates this cysteine-reactive group with a methyl carbamate scaffold. The carbamate group (-NH-C(=O)-O-), an amide-ester hybrid, is a common structural motif in pharmaceuticals, valued for its chemical stability and ability to participate in hydrogen bonding, which can modulate interactions with target enzymes or receptors.[4][5] The combination of these two functional groups in methyl N-(2-iodoacetyl)carbamate creates a precise tool for investigating the role of cysteine residues in protein function and for developing novel covalent therapeutics.
Structural Elucidation and Physicochemical Properties
Chemical Structure
Methyl N-(2-iodoacetyl)carbamate possesses a molecular formula of C4H6INO3 and a molecular weight of 243.00 g/mol .[6] Its structure features a central nitrogen atom acylated by both a methoxycarbonyl group (forming the carbamate) and an iodoacetyl group.
Caption: Chemical structure of methyl N-(2-iodoacetyl)carbamate.
Physical Properties
Experimentally determined physical data for methyl N-(2-iodoacetyl)carbamate is not widely available in the public literature. However, key identifiers and properties of the parent compound, methyl carbamate, are provided for context.
| Property | Value | Source |
| CAS Number | 1343972-56-4 | [6] |
| Molecular Formula | C4H6INO3 | [6] |
| Molecular Weight | 243.00 g/mol | [6] |
| Appearance | Solid (Expected) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and moderately soluble in alcohols. | - |
| Shipping Temperature | 4°C | [6] |
Spectroscopic Characterization (Expected)
While specific spectra are not published, the expected spectroscopic characteristics can be predicted based on the functional groups present.
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl ester protons (-OCH₃) around 3.7-3.9 ppm.- Singlet for the methylene protons (-CH₂I) around 3.8-4.2 ppm.- Broad singlet for the N-H proton, with variable chemical shift (typically 7-9 ppm). |
| ¹³C NMR | - Signal for the methyl carbon (-OCH₃) around 53 ppm.- Signal for the methylene carbon (-CH₂I) at low field, around 0-10 ppm.- Two distinct carbonyl signals (C=O) for the carbamate and acetyl groups, likely in the 165-175 ppm range. |
| FT-IR (cm⁻¹) | - N-H stretching vibration around 3200-3400 cm⁻¹.- Two distinct C=O stretching vibrations for the two carbonyl groups, expected between 1690-1750 cm⁻¹.- C-N stretching around 1200-1350 cm⁻¹.- C-O stretching around 1000-1250 cm⁻¹. |
| Mass Spec (ESI) | - Expected [M+H]⁺ at m/z 243.95.- Expected [M+Na]⁺ at m/z 265.93.- Characteristic fragmentation pattern involving the loss of iodine (I, 127 Da) and other fragments. |
Proposed Synthesis and Characterization
Synthetic Pathway
N-acyl carbamates can be synthesized via the N-acylation of a parent carbamate with an acid anhydride or acid chloride, often promoted by a Lewis acid catalyst.[7][8][9] A plausible and efficient route to methyl N-(2-iodoacetyl)carbamate is the reaction of methyl carbamate with iodoacetic anhydride in the presence of a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂).
Caption: Proposed synthesis of methyl N-(2-iodoacetyl)carbamate.
Step-by-Step Synthesis Protocol
This protocol is a proposed method based on established procedures for Lewis acid-catalyzed N-acylation of carbamates.[7]
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl carbamate (1.0 eq).
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride (ZnCl₂, ~10 mol%).
-
Acylating Agent: Slowly add iodoacetic anhydride (1.1 eq) to the flask at room temperature while stirring.
-
Reaction: Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to proceed to completion within a few hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the iodoacetic acid byproduct. Follow with a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product should be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry, verifying the expected signals as outlined in Table 2.
Chemical Reactivity and Mechanistic Insights
The Iodoacetyl Moiety: A Cysteine-Reactive Electrophile
The key to the utility of methyl N-(2-iodoacetyl)carbamate is the iodoacetyl group. The carbon atom adjacent to the iodine is highly electrophilic due to the electron-withdrawing nature of both the adjacent carbonyl group and the iodine atom. Iodine also serves as an excellent leaving group. This makes the molecule highly susceptible to nucleophilic attack by soft nucleophiles, most notably the thiolate anion (R-S⁻) of deprotonated cysteine residues.[3]
Reaction Mechanism with Thiolates
The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The deprotonated thiol of a cysteine residue acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the iodide ion. This forms a stable thioether bond, resulting in the irreversible covalent modification of the cysteine.
Caption: Sₙ2 mechanism for cysteine alkylation.
The Role of the Carbamate Group
While the iodoacetyl group dictates the reactivity, the methyl carbamate portion of the molecule influences its overall properties. It can affect solubility, cell permeability, and may form non-covalent interactions (e.g., hydrogen bonds) within a protein's binding pocket, which can contribute to the inhibitor's affinity and selectivity before the covalent reaction occurs.[4]
Applications in Chemical Biology and Drug Discovery
Covalent Enzyme Inhibition
Methyl N-(2-iodoacetyl)carbamate can be used as a covalent inhibitor for enzymes that rely on a catalytic cysteine residue in their active site, such as certain proteases (e.g., caspases, cathepsins), kinases, and phosphatases.[2][10] By irreversibly binding to this critical residue, the probe can permanently inactivate the enzyme, making it a powerful tool for studying enzyme function and a potential starting point for therapeutic development.
Proteomic Probing of Cysteine Reactivity
In the field of chemical proteomics, iodoacetyl-based probes are used to map reactive cysteine residues across the entire proteome.[11][12] By treating cell lysates or living cells with the probe, covalently modified proteins can be identified using mass spectrometry. This approach, known as activity-based protein profiling (ABPP), can reveal changes in cysteine reactivity in response to cellular stress, disease states, or drug treatment.[13]
Experimental Protocols
Protocol: Alkylation of a Model Thiol (e.g., Glutathione)
This protocol describes a simple experiment to verify the reactivity of the compound.
-
Prepare Solutions: Prepare a 10 mM stock solution of methyl N-(2-iodoacetyl)carbamate in DMSO. Prepare a 1 mM solution of reduced glutathione (GSH) in a 50 mM phosphate buffer, pH 7.4.
-
Reaction: In a microcentrifuge tube, combine 100 µL of the GSH solution with 10 µL of the probe stock solution (for a ~10-fold molar excess of the probe).
-
Incubation: Incubate the reaction at room temperature for 30 minutes.
-
Analysis: Analyze the reaction mixture using LC-MS to confirm the formation of the GSH-adduct, which will have a mass corresponding to (Mass of GSH + Mass of probe - Mass of HI).
Protocol: Labeling Cysteine Residues in a Protein Sample
This protocol is adapted from standard procedures for protein alkylation using iodoacetamide for proteomics sample preparation.[11][14]
-
Protein Solubilization and Reduction: Solubilize the protein sample (e.g., cell lysate) in a buffer containing a denaturant (e.g., 6 M urea) and a reducing agent like dithiothreitol (DTT) at a final concentration of 5 mM. Incubate at 56°C for 30 minutes.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add a freshly prepared stock solution of methyl N-(2-iodoacetyl)carbamate in a suitable buffer to a final concentration of 14 mM.
-
Incubation: Incubate the reaction in the dark at room temperature for 30-60 minutes. The dark condition is crucial to prevent the formation of reactive iodine species.
-
Quenching: Quench any unreacted probe by adding DTT to a final concentration of 10 mM and incubating for an additional 15 minutes.
-
Downstream Processing: The alkylated protein sample is now ready for downstream applications such as SDS-PAGE, enzymatic digestion (e.g., with trypsin), and mass spectrometry analysis.[11]
Safety, Handling, and Storage
Hazard Identification
| Hazard Class | Description | Precautionary Statement |
| Acute Toxicity | Toxic if swallowed, fatal in contact with skin. | P262, P270, P301+P310 |
| Skin Corrosion/Irritation | Causes severe skin burns. | P260, P280, P303+P361+P353 |
| Eye Damage | Causes serious eye damage. | P280, P305+P351+P338 |
| Sensitization | May cause allergic skin or respiratory reactions. | - |
| Other | Light sensitive. Handle in the dark. | - |
Handling and Personal Protective Equipment (PPE)
All work with methyl N-(2-iodoacetyl)carbamate must be performed in a certified chemical fume hood. Appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene are preferred for extended handling), and chemical safety goggles, must be worn at all times.
Caption: Expected GHS hazard pictograms.
Caption: Safe handling workflow for reactive alkylating agents.
Storage and Disposal
Store methyl N-(2-iodoacetyl)carbamate in a tightly sealed container, protected from light, at the recommended temperature of 2-8°C.[16] It should be stored away from incompatible materials such as strong oxidizing agents and bases. All waste materials containing this compound should be treated as hazardous and disposed of in accordance with local, state, and federal regulations.
Conclusion
Methyl N-(2-iodoacetyl)carbamate is a potent and specific cysteine-modifying reagent with significant potential in chemical biology and drug development. Its well-defined Sₙ2 reaction mechanism with thiols allows for the targeted and irreversible labeling of cysteine residues. This technical guide provides a comprehensive overview of its properties, a scientifically-grounded proposal for its synthesis, and detailed protocols for its application. By leveraging the principles and procedures outlined herein, researchers can effectively utilize this compound to probe protein function, identify novel drug targets, and advance the development of covalent therapeutics.
References
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Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (2008). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ARKIVOC, 2008(ii), 250-257. [Link]
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Pawar, S. S., & Deshmukh, A. R. (2018). Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Proceedings, 2(11), 633. [Link]
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Hartman, K., Mielczarek, P., & Silberring, J. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. Molecules, 25(4), 813. [Link]
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University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. [Link]
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Reddy, C. R., Mahipal, B., & Yaragorla, S. R. (2008). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. ResearchGate. [Link]
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Hartman, K., Mielczarek, P., & Silberring, J. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. PubMed. [Link]
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Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158. [Link]
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Hartman, K., Mielczarek, P., & Silberring, J. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. ResearchGate. [Link]
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Yang, L. J., Yang, Y., & Dong, R. (2011). Synthesis of N-Acyl Carbamates and Oxazolidinones Using HClO4-SiO2 as Catalyst Under Solvent-Free Conditions. Asian Journal of Chemistry, 23(3), 1085-1087. [Link]
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ProtTech Inc. (2011). Cysteine Alkylation Before SDS-PAGE. [Link]
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Fraser, J., Clinch, P. G., & Reay, R. C. (1965). N-Acylation of N-methylcarbamate insecticides and its effect on biological activity. Journal of the Science of Food and Agriculture, 16(10), 615-618. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Havlicek, V., & Hnatyk, D. (2001). Overalkylation of a Protein Digest with Iodoacetamide. Analytical Chemistry, 73(15), 3840-3841. [Link]
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KISHIDA CHEMICAL CO., LTD. (2024). Safety Data Sheet: Iodoacetic acid. [Link]
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Ihara, M., et al. (1992). NOVEL ONE STEP TRANSFORMATION OF CARBAMATES INTO AMIDES. HETEROCYCLES, 33(2), 851. [Link]
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Wang, D., et al. (2022). Discovery of Non-Cysteine-Targeting Covalent Inhibitors by Activity-Based Proteomic Screening with a Cysteine-Reactive Probe. Journal of the American Chemical Society, 144(5), 2056-2065. [Link]
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ResearchGate. (n.d.). Mechanistic investigations. [Link]
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Domainex. (n.d.). Covalent inhibitor drug discovery. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]
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Wikipedia. (n.d.). Methyl carbamate. [Link]
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Dana Bioscience. (n.d.). Methyl N-(2-iodoacetyl)carbamate 250mg. [Link]
- Google Patents. (2007).
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Tandon, M., & Chander, V. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-264. [Link]
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Sotriffer, C. A., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 126-137. [Link]
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Rannoux, C., et al. (2018). A Self-Immolative Linker for the pH-Responsive Release of Amides. Molecules, 23(11), 2993. [Link]
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Technical Whitepaper: Physicochemical Profiling and Application of Methyl N-(2-iodoacetyl)carbamate in Bioconjugation and Drug Discovery
Executive Summary
In the fields of mass spectrometry-based proteomics and targeted covalent inhibitor (TCI) design, the precise control of electrophile-nucleophile interactions is paramount. Methyl N-(2-iodoacetyl)carbamate (CAS: 1343972-56-4) emerges as a highly specialized bifunctional aliphatic reagent[1]. By coupling a highly reactive iodoacetamide-like warhead with a sterically and electronically modulating methyl carbamate moiety, this compound offers unique kinetic and analytical advantages over traditional alkylating agents. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and standardized implementation in self-validating experimental workflows.
Structural and Physicochemical Fundamentals
To effectively utilize methyl N-(2-iodoacetyl)carbamate, researchers must distinguish between its average molecular weight (used for stoichiometric reagent preparation) and its monoisotopic exact mass (critical for high-resolution mass spectrometry)[2]. The compound features an electrophilic alpha-carbon adjacent to a carbonyl group, sensitized by the exceptional leaving-group capability of the iodine atom.
Table 1: Core Physicochemical Properties
| Property | Value | Analytical Significance |
| Chemical Name | Methyl N-(2-iodoacetyl)carbamate | Standard IUPAC nomenclature. |
| Synonym | Carbamic acid, N-(2-iodoacetyl)-, methyl ester | Commonly used in chemical inventory databases[3]. |
| CAS Registry Number | 1343972-56-4 | Primary identifier for commercial sourcing[1]. |
| Molecular Formula | C₄H₆INO₃ | Defines the elemental composition[3]. |
| Molecular Weight | 243.00 g/mol | Used to calculate molarity for reaction buffers[3]. |
| Monoisotopic Exact Mass | 242.939242 Da | Essential for predicting precursor ion m/z in MS[4]. |
| SMILES String | O=C(OC)NC(=O)CI | Utilized for in silico structural modeling and docking[3]. |
Mechanistic Reactivity: The Iodoacetyl Pharmacophore
The primary utility of methyl N-(2-iodoacetyl)carbamate lies in its ability to selectively covalently modify nucleophilic residues—predominantly the sulfhydryl (-SH) groups of cysteines[5].
Causality of the Reaction Kinetics
The alkylation proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The iodine atom is highly polarizable and large, making it an excellent leaving group. Concurrently, the adjacent carbonyl group of the acetyl moiety withdraws electron density via resonance and induction, highly activating the alpha-carbon toward nucleophilic attack by a thiolate anion (Cys-S⁻).
The addition of the methyl carbamate group (-NH-CO-OCH₃) provides increased steric bulk compared to standard iodoacetamide (IAM). This steric hindrance is strategically advantageous: it slightly attenuates the reaction kinetics, which can significantly reduce the off-target overalkylation of N-terminal amines and lysine residues—a notorious artifact associated with standard IAM[6].
Logical causality of the bimolecular nucleophilic substitution (SN2) alkylation mechanism.
Standardized Experimental Protocol: Cysteine Alkylation
A robust experimental protocol must be a self-validating system. The following workflow is designed to ensure complete reduction and alkylation of protein samples while preventing artifactual side reactions[6].
Step-by-Step Methodology
-
Protein Denaturation and Reduction:
-
Suspend the protein sample in a denaturing buffer (e.g., 8M Urea or 6M Guanidine HCl in 100 mM Tris-HCl, pH 8.0).
-
Add Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5–10 mM.
-
Causality: Incubate at 37°C for 45 minutes to completely cleave existing disulfide bonds, exposing free cysteines[5].
-
-
Reagent Preparation:
-
Reconstitute methyl N-(2-iodoacetyl)carbamate in anhydrous DMSO immediately before use.
-
Causality: The reagent is susceptible to slow hydrolysis in aqueous basic conditions; fresh preparation ensures maximum electrophilic titer.
-
-
Alkylation Reaction:
-
Add the reagent to the protein solution to achieve a final concentration of 20–40 mM (maintaining a 3- to 4-fold molar excess over the reducing agent).
-
Critical Step: Incubate the mixture in the dark at room temperature for 30–45 minutes.
-
Causality: Iodo-compounds are highly photolabile. Light exposure generates free iodine radicals that indiscriminately oxidize tyrosine, tryptophan, and histidine residues, ruining the sample integrity.
-
-
Reaction Quenching (Self-Validation):
-
Add excess DTT (e.g., 20 mM final concentration) and incubate for 15 minutes.
-
Causality: Quenching consumes all unreacted electrophiles. Failing to quench allows the reagent to persist during subsequent tryptic digestion, leading to rampant overalkylation of newly exposed N-termini[6].
-
Workflow for protein cysteine alkylation using methyl N-(2-iodoacetyl)carbamate prior to LC-MS/MS.
Mass Spectrometry and Analytical Validation
To accurately identify peptides modified by methyl N-(2-iodoacetyl)carbamate via LC-MS/MS, bioinformatic search engines (e.g., MaxQuant, MSFragger) require the exact mass shift of the adduct[2]. Using the average mass will result in parts-per-million (ppm) mass errors that cause high-resolution Orbitrap or TOF analyzers to reject the peptide match[7].
Exact Mass Shift Calculation
The mass shift added to a target protein is calculated by taking the monoisotopic mass of the reagent, subtracting the mass of the leaving group (iodide), and subtracting the proton lost from the cysteine thiol during the reaction.
-
Reagent (C₄H₆INO₃) Exact Mass: 242.939242 Da
-
Minus Leaving Group (I): -126.904473 Da
-
Minus Cysteine Proton (H): -1.007825 Da
-
Net Mass Shift Added to Cysteine: +115.026944 Da
Table 2: MS Database Search Parameters
| Parameter | Setting / Value |
| Target Residue | Cysteine (C) |
| Modification Type | Fixed (if fully alkylated) or Variable (if probing accessibility) |
| Elemental Composition Added | C₄H₅NO₃ |
| Monoisotopic Mass Shift | +115.0269 Da |
| Potential Off-Target Sites | Lysine (K), N-Terminus (if overalkylation occurs)[6] |
By programming the exact mass shift of +115.0269 Da into the search parameters, researchers can confidently map the bioconjugation sites, leveraging the unique mass signature of the methyl carbamate moiety to differentiate it from endogenous modifications or standard IAM capping (+57.0215 Da)[6].
References
-
Boja, E. S., & Fales, H. M. (2001). "Overalkylation of a Protein Digest with Iodoacetamide." Analytical Chemistry. Available at:[Link]
-
LCGC International. "Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications". Available at: [Link]
-
Penn State University. "MS definitions | Proteomics and Mass Spectrometry Core Facility". Available at: [Link]
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- 5. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Accurate Mass Measurements in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Handling of Methyl N-(2-iodoacetyl)carbamate at Room Temperature: A Technical Guide for Bioconjugation
Executive Summary
Methyl N-(2-iodoacetyl)carbamate (CAS 1343972-56-4) is a specialized, heterobifunctional-like reagent primarily utilized in advanced organic synthesis and targeted bioconjugation workflows[1]. Featuring a stable carbamate backbone paired with a highly reactive iodoacetyl moiety, it serves as a potent alkylating agent for thiol-containing biomolecules. However, the very chemical properties that make it an excellent electrophile for cysteine modification also render it highly susceptible to environmental degradation.
This whitepaper provides an in-depth mechanistic analysis of the stability of methyl N-(2-iodoacetyl)carbamate at room temperature (25°C). By understanding the causality behind its degradation pathways—specifically photolytic homolysis and aqueous hydrolysis—researchers can implement the self-validating protocols detailed herein to ensure high-yield, reproducible bioconjugation.
Structural Mechanics & The Room Temperature Conundrum
To master the handling of methyl N-(2-iodoacetyl)carbamate, one must first deconstruct its chemical architecture. The molecule consists of two distinct functional domains:
-
The Methyl Carbamate Group: Provides structural rigidity and is generally stable at room temperature under neutral conditions.
-
The Iodoacetyl Group: The active warhead. Iodine is an exceptionally large, polarizable atom, making it an excellent leaving group. This facilitates rapid nucleophilic substitution by sulfhydryl (-SH) groups to form stable thioether linkages[2].
The Causality of Degradation
At room temperature, the iodoacetyl group is thermodynamically vulnerable to two primary degradation pathways:
-
Photolytic Homolytic Cleavage: The carbon-iodine (C-I) bond is inherently weak. Exposure to ambient laboratory light provides sufficient photonic energy to induce homolytic cleavage of this bond[3]. This reaction generates highly reactive free radicals and elemental iodine. If left at room temperature under ambient light, the reagent will rapidly auto-degrade, visually manifesting as a shift from a white/off-white powder to a distinct yellow or brown hue[4]. These free radicals can subsequently cause unwanted polymerization or cross-react with off-target amino acids like tyrosine and histidine[2].
-
Aqueous Hydrolysis: In the presence of ambient humidity or when dissolved in aqueous buffers, the iodoacetyl group is prone to nucleophilic attack by water. At room temperature, this hydrolysis replaces the iodine atom with a hydroxyl group, yielding an inert byproduct that cannot participate in bioconjugation[4].
Empirical Stability Profile
To optimize storage and usage, quantitative stability metrics must dictate laboratory workflows. The following table summarizes the stability of iodoacetyl-based reagents under varying environmental conditions.
Table 1: Quantitative Stability Profile of Iodoacetyl Reagents
| Storage Temperature | Environmental Condition | Estimated Half-Life / Stability | Primary Degradation Mechanism |
| -20°C | Desiccated, Dark | > 12 Months | Negligible[1] |
| 4°C | Desiccated, Dark | ~ 6 Months | Slow ambient moisture hydrolysis |
| 25°C (Room Temp) | Desiccated, Dark | 1 - 2 Weeks | Thermal degradation / Slow homolysis |
| 25°C (Room Temp) | Aqueous Buffer (pH 8.5) | 10 - 20 Minutes | Rapid nucleophilic hydrolysis[4] |
| 25°C (Room Temp) | Exposed to Ambient Light | < 24 Hours | Photolytic C-I bond cleavage[3] |
Data synthesized from crosslinker stability profiles and commercial handling guidelines[1][3][4].
Pathway Visualization
The following diagram illustrates the logical relationship between environmental exposure, degradation mechanisms, and the intended bioconjugation workflow.
Figure 1: Reaction and degradation pathways of methyl N-(2-iodoacetyl)carbamate.
Self-Validating Experimental Protocol: Thiol-Targeted Bioconjugation
To guarantee scientific integrity, protocols must be designed as self-validating systems. The following methodology for conjugating methyl N-(2-iodoacetyl)carbamate to a target protein incorporates built-in quality control steps to prevent the use of room-temperature-degraded reagents.
Phase 1: Reagent Integrity Check & Preparation
Causality: Iodoacetyl compounds must be dissolved in an anhydrous organic solvent immediately before use because their aqueous half-life at room temperature is measured in minutes[4].
-
Visual Validation: Inspect the vial of methyl N-(2-iodoacetyl)carbamate. If the powder exhibits a yellow or brownish tint, photolytic degradation has occurred. Discard the reagent. It must be pure white/off-white.
-
Solubilization: Weigh the required amount of reagent and immediately dissolve it in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a 10 mM to 50 mM stock solution.
-
Storage: Keep this stock solution shielded from light (e.g., wrapped in aluminum foil) and use it within 1 hour.
Phase 2: Protein Preparation & Baseline Validation
Causality: The target protein must be in a slightly alkaline buffer (pH 7.5–8.5) to deprotonate the cysteine thiol group into a highly nucleophilic thiolate anion, which drives the substitution reaction[4].
-
Buffer Exchange: Ensure the target protein (1–10 mg/mL) is in a compatible buffer, such as 50 mM HEPES or Borate buffer (pH 8.0) with 5 mM EDTA to prevent metal-catalyzed thiol oxidation[2]. Critical: Exclude all reducing agents containing thiols (e.g., DTT, BME), as they will aggressively compete for the iodoacetyl reagent.
-
Baseline Validation: Use Ellman’s Reagent (DTNB) to quantify the concentration of free sulfhydryls on your target protein prior to conjugation. Record this baseline absorbance at 412 nm.
Phase 3: Conjugation Reaction
-
Molar Excess: Add the methyl N-(2-iodoacetyl)carbamate stock solution to the protein sample to achieve a 5- to 10-fold molar excess of reagent over the number of free sulfhydryls.
-
Incubation: Incubate the reaction mixture for 1 to 2 hours at room temperature (20°C–25°C). Crucial: The reaction tube must be strictly protected from light to prevent the generation of free iodine, which can cross-react with tyrosine residues[2].
Phase 4: Quenching and Post-Reaction Validation
-
Quenching: Stop the reaction by adding a final concentration of 5 mM free L-cysteine or β-mercaptoethanol. Incubate for 15 minutes at room temperature in the dark[4]. This consumes any unreacted iodoacetyl groups.
-
Post-Validation: Perform a secondary Ellman’s assay on an unquenched aliquot. A successful bioconjugation is validated by a near-complete (>95%) reduction in free sulfhydryl signal at 412 nm compared to the baseline.
-
Purification: Remove the quenched byproducts and organic solvent using a desalting column (e.g., Sephadex G-25) or via dialysis against your final storage buffer.
References
-
Title: 1343972-56-4 | Methyl n-(2-iodoacetyl)carbamate | ChemScene Source: chemscene.com URL: 1
-
Title: Chemistry of Crosslinking | Thermo Fisher Scientific Source: thermofisher.com URL: 2
-
Title: Picomole-scale characterization of protein stability and function by quantitative cysteine reactivity | PNAS Source: pnas.org URL: 3
-
Title: SIAB Sulfo-SIAB - Fisher Scientific Source: fishersci.com URL: 4
Sources
Application Notes and Protocol for Cysteine Alkylation with Methyl N-(2-iodoacetyl)carbamate
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the fields of proteomics, drug development, and biochemical analysis, the precise and complete modification of protein residues is paramount for reproducible and accurate results. Cysteine, with its nucleophilic thiol (-SH) group, is a highly reactive amino acid. Under typical sample preparation conditions, these thiol groups can readily oxidize to form intra- or inter-molecular disulfide bonds, leading to protein aggregation, incomplete enzymatic digestion, and ambiguous results in mass spectrometry (MS) analysis.[1][2][3]
To prevent these issues, a two-step process of reduction and alkylation is a cornerstone of most proteomics workflows.[2][4] Reduction, typically performed with agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), cleaves the disulfide bonds. The subsequent alkylation step then irreversibly caps the newly exposed thiol groups, preventing their re-oxidation.[1]
Methyl N-(2-iodoacetyl)carbamate is a potent alkylating agent for this purpose. As a member of the haloacetyl class of reagents, its reactivity is analogous to the widely used iodoacetamide (IAM).[2][5][6] The core of the molecule is the iodoacetyl group, which serves as an electrophilic target for the nucleophilic cysteine thiol. This application note provides a detailed protocol for the use of methyl N-(2-iodoacetyl)carbamate for the robust and complete alkylation of cysteine residues in protein samples, explaining the chemical principles and critical parameters for experimental success.
Mechanism of Action: S-Alkylation via Nucleophilic Substitution
The alkylation of cysteine by methyl N-(2-iodoacetyl)carbamate proceeds via a bimolecular nucleophilic substitution (S_N2) reaction.[2] For the reaction to occur efficiently, the cysteine thiol group must be in its deprotonated, thiolate anion form (-S⁻), which is a much stronger nucleophile. This is achieved by maintaining the reaction buffer at a pH slightly above the pKa of the cysteine thiol (typically pH > 8.0).
The thiolate anion attacks the electrophilic carbon atom adjacent to the iodine atom on the methyl N-(2-iodoacetyl)carbamate molecule. This concerted reaction results in the displacement of the iodide ion (a good leaving group) and the formation of a stable, covalent thioether bond between the cysteine residue and the alkylating agent.[1][2]
Diagram: S_N2 Reaction Mechanism
Caption: Nucleophilic attack by the cysteine thiolate on the electrophilic carbon of methyl N-(2-iodoacetyl)carbamate, forming a stable thioether linkage.
Detailed Protocol: In-Solution Protein Alkylation
This protocol outlines the standard procedure for reducing and alkylating proteins in a solution format, typically prior to enzymatic digestion for mass spectrometry-based proteomics.
Materials and Reagents
-
Protein Sample: Purified protein or complex protein lysate.
-
Denaturation/Lysis Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl) in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM Ammonium Bicarbonate), pH 8.0-8.5.
-
Reducing Agent Stock: 200 mM Dithiothreitol (DTT) in water or 100 mM Tris(2-carboxyethyl)phosphine (TCEP) in water. Note: Prepare DTT solution fresh.
-
Alkylation Reagent Stock: 500 mM Methyl N-(2-iodoacetyl)carbamate in a suitable solvent (e.g., Acetonitrile or Dimethylformamide). Note: Prepare fresh and protect from light.
-
Quenching Reagent: 200 mM DTT or L-cysteine in water.
-
Incubator/Heat Block
-
Vortex Mixer
Experimental Workflow
Diagram: Overall Experimental Workflow
Caption: Standard workflow for protein sample preparation involving reduction, alkylation, and quenching steps prior to downstream analysis.
Step-by-Step Procedure
-
Protein Denaturation:
-
Resuspend or dilute the protein sample in the Denaturation/Lysis Buffer to a final concentration of 1-5 mg/mL. Ensure the final concentration of the denaturant (Urea/GdnHCl) is sufficient to fully unfold the proteins.
-
Vortex thoroughly to ensure complete solubilization.
-
-
Reduction of Disulfide Bonds:
-
Add the reducing agent stock solution to the denatured protein sample. For DTT, a final concentration of 5-10 mM is common. For TCEP, use a final concentration of 2-5 mM.
-
Vortex gently to mix.
-
Incubate the sample at 56-60°C for 30-60 minutes (for DTT) or at room temperature for 60 minutes (for TCEP). This step ensures all disulfide bonds are cleaved.[7]
-
-
Cooling:
-
Allow the sample to cool to room temperature. This is critical to prevent heat-induced degradation of the alkylating agent in the next step.
-
-
Alkylation of Cysteine Residues:
-
Add the freshly prepared Methyl N-(2-iodoacetyl)carbamate stock solution to the reduced protein sample. The final concentration should be in molar excess of the reducing agent. A common practice is to use a concentration of 15-20 mM.
-
Causality Insight: A molar excess is crucial to ensure that all thiol groups from both the protein cysteines and the remaining DTT are alkylated. Incomplete alkylation is a common source of experimental variability.
-
Vortex gently to mix.
-
Incubate the reaction in the dark (e.g., by wrapping the tube in aluminum foil) at room temperature for 30-45 minutes.[7][8] Iodo-compounds are light-sensitive, and incubation in the dark prevents their degradation and potential side reactions.
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add a quenching reagent to consume any unreacted methyl N-(2-iodoacetyl)carbamate. Add DTT to a final concentration of ~5 mM.[7]
-
Incubate in the dark at room temperature for 15 minutes.
-
Causality Insight: Quenching is vital to prevent the alkylation of other nucleophilic residues on the protein or on the proteolytic enzyme (e.g., trypsin) that will be added in subsequent steps.
-
-
Sample Preparation for Downstream Analysis:
-
The protein sample is now reduced and alkylated. It can be processed further for applications such as SDS-PAGE or proteolytic digestion for mass spectrometry.
-
If proceeding to digestion, the sample will likely need to be diluted to reduce the denaturant concentration (e.g., <1 M Urea for trypsin) before adding the protease.
-
Critical Parameters and Optimization
The success of the alkylation protocol hinges on the careful control of several parameters.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 7.5 - 8.5 | Ensures the cysteine thiol is deprotonated to the more nucleophilic thiolate (-S⁻), maximizing reaction efficiency. Below this range, the reaction rate slows considerably. Above pH 8.5, the risk of off-target reactions on other residues like lysine increases.[9] |
| Reagent Molar Ratio | 2-4x molar excess over reducing agent | Guarantees complete alkylation of all available thiols. A common starting point is 10 mM DTT followed by 20-25 mM alkylating agent. |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and specificity. Higher temperatures can accelerate the reaction but also significantly increase the likelihood of off-target modifications.[7] |
| Incubation Time | 30 - 60 minutes | Sufficient for the reaction to proceed to completion at room temperature. Longer incubation times offer diminishing returns and increase the risk of side reactions. |
| Light Conditions | Dark | Iodoacetyl compounds are light-sensitive. Performing the incubation in the dark prevents photodegradation of the reagent, ensuring its availability for the desired reaction.[8] |
Potential Side Reactions and Troubleshooting
While iodoacetyl-based reagents are highly reactive towards cysteine thiols, they are not perfectly specific. Under non-optimal conditions (e.g., high pH, high temperature, or excessive reagent concentration), off-target modifications can occur.[2]
-
Methionine: The sulfur atom in methionine can be alkylated, which can complicate MS data analysis.[10][11][12]
-
Lysine & Histidine: The amino groups in lysine side chains and the imidazole ring of histidine can be modified, particularly at higher pH values.[1][9]
-
N-terminus: The free alpha-amino group at the N-terminus of a protein or peptide can also be a target for alkylation.[9][13]
Troubleshooting Incomplete Alkylation:
-
Verify pH: Ensure the buffer pH is in the optimal 8.0-8.5 range.
-
Use Fresh Reagents: Always prepare DTT and methyl N-(2-iodoacetyl)carbamate solutions fresh.
-
Check Molar Ratios: Confirm a sufficient molar excess of the alkylating agent over the reducing agent.
Conclusion
The protocol described provides a robust framework for the effective alkylation of cysteine residues using methyl N-(2-iodoacetyl)carbamate. By understanding the underlying S_N2 mechanism and carefully controlling critical parameters such as pH, reagent concentration, and temperature, researchers can achieve complete and specific modification. This ensures sample homogeneity and prevents disulfide-related artifacts, ultimately leading to higher quality and more reliable data in downstream applications like mass spectrometry and protein sequencing.
References
-
Iodoacetamide - Wikipedia . Wikipedia. [Link]
-
Overalkylation of a Protein Digest with Iodoacetamide . ACS Publications. [Link]
-
A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis . PubMed. [Link]
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues . PubMed. [Link]
-
Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics . Royal Society of Chemistry. [Link]
-
Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification . The Rockefeller University Press. [Link]
-
Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues | Request PDF . ResearchGate. [Link]
-
Supplementary Information - Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics . The Royal Society of Chemistry. [Link]
-
Does anyone perform S-Carboxymethylation of Cysteine for protein or peptide? I am looking for the protocol . ResearchGate. [Link]
-
A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide . MDPI. [Link]
-
Cysteine Carbamidomethylation (Cysteine CAM) . SB-PEPTIDE. [Link]
-
Carbamidomethylation Side Reactions May Lead to Glycan Misassignments in Glycopeptide Analysis . PubMed. [Link]
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- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Bioconjugation with Methyl N-(2-iodoacetyl)carbamate
Introduction
In the landscape of bioconjugation, the precise and stable chemical modification of biomolecules is paramount for the development of advanced diagnostics, therapeutics, and research tools.[1][2] Among the arsenal of chemical strategies, the alkylation of sulfhydryl groups on cysteine residues offers a robust and widely adopted method for site-specific protein modification.[3][4] Methyl N-(2-iodoacetyl)carbamate belongs to the class of haloacetyl reagents, which are highly effective for targeting the thiol side chain of cysteine residues.[3][5] This application note provides a comprehensive guide to the use of methyl N-(2-iodoacetyl)carbamate in bioconjugation, detailing the underlying reaction mechanism, optimal reaction conditions, step-by-step protocols, and methods for the characterization of the resulting bioconjugates.
The iodoacetyl functional group reacts with the nucleophilic thiol of a cysteine residue via a bimolecular nucleophilic substitution (SN2) reaction.[6] This reaction results in the formation of a highly stable thioether bond, a linkage favored for its robustness under physiological conditions.[6][7][] The carbamate moiety of the reagent can influence its solubility and handling properties. Understanding and controlling the reaction parameters are critical to achieving high conjugation efficiency and specificity, thereby minimizing undesirable side reactions.[3]
Reaction Mechanism and Specificity
The primary reaction pathway for the bioconjugation of methyl N-(2-iodoacetyl)carbamate with a protein involves the nucleophilic attack of a deprotonated cysteine residue (thiolate anion) on the carbon atom bearing the iodine.[6][9] The iodide ion serves as a good leaving group, facilitating the formation of a stable thioether linkage.[6]
Caption: SN2 reaction mechanism of methyl N-(2-iodoacetyl)carbamate with a cysteine residue.
Reaction Specificity and Potential Side Reactions
The selectivity of iodoacetyl reagents for cysteine residues is highly dependent on the reaction pH.[3] The pKa of the cysteine thiol group is approximately 8.5-9.0. At a pH around the pKa, a significant portion of the cysteine residues will be in the more nucleophilic thiolate form, thus promoting the desired reaction.
However, at higher pH values (typically > 9.0), other nucleophilic amino acid residues can also be modified, leading to a loss of specificity.[10] These potential side reactions include the alkylation of:
-
Histidine: The imidazole ring of histidine can be alkylated.[11][12]
-
Lysine: The ε-amino group of lysine can be modified.[11][12][13]
-
Methionine: The thioether side chain of methionine can be alkylated.[11][12]
-
N-terminal α-amino group: The primary amine at the N-terminus of the protein can also react.[11]
To ensure maximal specificity for cysteine residues, it is crucial to maintain the reaction pH within the optimal range and to use a minimal excess of the iodoacetyl reagent.[3][10]
Critical Reaction Parameters
The success of a bioconjugation reaction with methyl N-(2-iodoacetyl)carbamate hinges on the careful control of several key parameters. These are summarized in the table below.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 7.2 - 8.5 | Balances the need for deprotonated, nucleophilic thiolate with the risk of side reactions at higher pH. A pH of 8.3 is often a good starting point.[6][9] |
| Temperature | 4 - 37 °C | Room temperature (20-25 °C) is typically sufficient. Lower temperatures can be used to slow down the reaction and potentially increase specificity, while 37°C can accelerate the reaction.[10] |
| Stoichiometry (Reagent:Protein) | 2 - 20 fold molar excess | The optimal ratio depends on the number of available cysteine residues and their accessibility. Start with a 10-fold molar excess and optimize as needed.[6] |
| Reaction Time | 30 minutes - 4 hours | Reaction progress should be monitored. The reaction is often complete within 2 hours at room temperature.[6][9] |
| Buffer Composition | Phosphate, HEPES, Borate | Avoid amine-containing buffers (e.g., Tris) as they can compete with the protein for reaction with the iodoacetyl group.[14] The buffer should be degassed to prevent oxidation of thiols. |
| Reducing Agents | TCEP, DTT | If cysteine residues are involved in disulfide bonds, a pre-reduction step is necessary. TCEP is often preferred as it does not contain a thiol and therefore does not need to be removed prior to conjugation.[6][9] If DTT is used, it must be removed before adding the iodoacetyl reagent.[15] |
| Light Conditions | Protect from light | Iodoacetyl reagents are light-sensitive. Reactions should be carried out in the dark or in amber vials to prevent the formation of free iodine, which can lead to side reactions with tyrosine, histidine, and tryptophan residues.[5][6][9] |
Experimental Protocols
Part 1: Reduction of Protein Disulfide Bonds (Optional)
This step is only necessary if the target cysteine residues are present as disulfide bonds.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the protein in the reaction buffer.
-
If using TCEP, add a 10-fold molar excess relative to the protein. Incubate for 30-60 minutes at room temperature.
-
If using DTT, add a 10- to 20-fold molar excess. Incubate for 1 hour at 37°C.[6]
-
If DTT was used, remove the excess reducing agent using a desalting column equilibrated with the degassed reaction buffer.
Part 2: Bioconjugation Reaction
Materials:
-
Reduced protein solution from Part 1 or a protein with free thiols
-
Methyl N-(2-iodoacetyl)carbamate
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, or 50 mM Sodium Bicarbonate, pH 8.3)[6]
-
Quenching reagent (e.g., 2-mercaptoethanol or L-cysteine)
Procedure:
-
Immediately before use, prepare a stock solution of methyl N-(2-iodoacetyl)carbamate (e.g., 10-20 mM) in anhydrous DMSO or DMF.[6] Protect this solution from light.
-
Add the desired molar excess of the methyl N-(2-iodoacetyl)carbamate stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
To stop the reaction, add a quenching reagent such as 2-mercaptoethanol or L-cysteine to a final concentration of 10-50 mM to consume any unreacted iodoacetyl reagent. Incubate for an additional 15-30 minutes.
Caption: General experimental workflow for bioconjugation with methyl N-(2-iodoacetyl)carbamate.
Part 3: Purification of the Bioconjugate
Purification is essential to remove unreacted labeling reagent, quenched reagent, and any unconjugated protein.
Common Purification Methods:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger bioconjugate from smaller molecules like excess reagent and byproducts.[16]
-
Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag) or if the conjugated molecule has a specific binding partner (e.g., biotin), affinity purification can be a highly effective method.[][17]
-
Dialysis/Buffer Exchange: This method is suitable for removing small molecule impurities but is less effective at separating unconjugated protein from the conjugate.
Part 4: Characterization of the Bioconjugate
Thorough characterization is necessary to confirm successful conjugation and to determine the degree of labeling.
Analytical Techniques:
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct chromophore, to estimate the degree of labeling.[18]
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MS): Provides the most accurate determination of the molecular weight of the conjugate, confirming the number of attached labels (drug-to-antibody ratio, DAR, in the context of ADCs).[18][19]
-
Liquid Chromatography (LC): Techniques such as reversed-phase (RP-HPLC), size-exclusion (SEC-HPLC), and hydrophobic interaction chromatography (HIC) can be used to assess purity, aggregation, and determine the distribution of species with different degrees of labeling.[16][19]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds. | Increase concentration of reducing agent or incubation time. Ensure complete removal of DTT if used. |
| Oxidation of free thiols. | Use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation. | |
| Inactive iodoacetyl reagent. | Prepare the reagent stock solution fresh immediately before use. | |
| Poor Specificity (Multiple Products) | Reaction pH is too high. | Lower the pH to within the 7.2-8.0 range. |
| Large excess of iodoacetyl reagent. | Reduce the molar excess of the reagent. Perform a titration to find the optimal stoichiometry. | |
| Protein Precipitation | Change in protein solubility upon conjugation. | Perform the reaction at a lower protein concentration. Screen different buffer conditions (e.g., varying pH, ionic strength, or including additives). |
| Reagent solvent (DMSO/DMF) concentration is too high. | Minimize the volume of the reagent stock solution added to the protein. |
Conclusion
Methyl N-(2-iodoacetyl)carbamate is a valuable reagent for the site-specific modification of cysteine residues in proteins and other biomolecules. The formation of a stable thioether bond makes it particularly suitable for applications requiring long-term stability of the conjugate.[6][7] By carefully controlling the reaction conditions, particularly pH and stoichiometry, researchers can achieve high yields of specifically labeled bioconjugates. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this powerful bioconjugation chemistry in a wide range of research and development applications.
References
-
ACS Publications. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. [Link]
-
ACS Publications. Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. [Link]
-
PubMed. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. [Link]
-
Abzena. Bioconjugate & ADC Analytical Method Development & Bioassays. [Link]
-
Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates. [Link]
-
BioAgilytix. Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. [Link]
-
ACS Publications. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. [Link]
-
ACS Publications. Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. [Link]
-
Penn Center for Innovation. Single step protein purification and site-specific bioconjugation. [Link]
-
PMC. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. [Link]
-
ACS Publications. Overalkylation of a Protein Digest with Iodoacetamide. [Link]
-
Taylor & Francis Online. Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. [Link]
-
RSC Publishing. Site-selective modification strategies in antibody–drug conjugates. [Link]
-
PMC. Fast Cysteine Bioconjugation Chemistry. [Link]
-
Shoichet Lab - University of Toronto. Designing Peptide and Protein Modified Hydrogels: Selecting the Optimal Conjugation Strategy. [Link]
-
PMC. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. [Link]
-
LifeTein. Iodoacetyl-Activated Peptide Conjugation Magnetic Beads. [Link]
-
ResearchGate. Does Iodoactamide not work on LMW thiols?. [Link]
-
ACS Publications. Fast and Selective Cysteine Conjugation Using para-Quinone Methides. [Link]
-
Wiley-VCH. A Brief Introduction to Traditional Bioconjugate Chemistry. [Link]
-
PubMed. Overalkylation of a protein digest with iodoacetamide. [Link]
-
Creative Biolabs. Bioconjugation Reagents. [Link]
-
RSC Publishing. Chemical technology principles for selective bioconjugation of proteins and antibodies. [Link]
-
PMC. Arylation Chemistry for Bioconjugation. [Link]
-
ResearchGate. 561 PDFs | Review articles in BIOCONJUGATE CHEMISTRY. [Link]
-
ResearchGate. Proposed reaction mechanisms of cysteine reacting with nitrile-based inhibitors. [Link]
-
McGill University. Bioconjugation Techniques. [Link]
-
PMC. Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis. [Link]
-
SciSpace. Actions of S-(N-Methylthiocarbamoyl)-L-cysteine and Its Oxygen Analog on Pyridoxal Enzyme. [Link]
-
MDPI. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]
-
IonSource. S-Carboxymethylation of Cysteine Method Notes. [Link]
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- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 18. Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioagilytix.com [bioagilytix.com]
Application Note: High-Efficiency Cysteine Derivatization using Methyl N-(2-iodoacetyl)carbamate (MIAC) for Advanced Mass Spectrometry Sample Preparation
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Bottom-Up Proteomics, Targeted Mass Spectrometry, and Structural Biology
Introduction & Scientific Rationale
In bottom-up proteomics, the reduction and alkylation of disulfide bonds are mandatory steps to ensure complete enzymatic digestion and prevent the artifactual scrambling of cysteine residues. Historically, Iodoacetamide (IAA) has been the gold standard for this process. However, its use is plagued by significant analytical drawbacks, most notably overalkylation (nonspecific modification of lysine, histidine, and N-termini) and the induction of artifactual methionine oxidation, which drastically increases spectral complexity and reduces quantitative accuracy [1, 2].
Methyl N-(2-iodoacetyl)carbamate (MIAC; CAS 1343972-56-4) emerges as a highly engineered alternative for mass spectrometry sample preparation. By coupling the rapid SN2 reactivity of an iodoacetyl group with a bulky methyl carbamate moiety, MIAC offers a superior therapeutic window for specific cysteine alkylation, ensuring high-fidelity proteomic data.
Mechanistic Advantages (Causality & E-E-A-T)
To understand why MIAC outperforms standard reagents, we must examine the causality behind its chemical structure and its interaction with the LC-MS/MS environment:
-
Steric Shielding Against Overalkylation: The primary cause of off-target alkylation with IAA is its small molecular footprint, which allows it to readily attack the ε-amino groups of lysine residues if the reaction time or concentration is slightly exceeded [3]. The extended carbamate structure of MIAC introduces critical steric hindrance . This kinetically disfavors reactions with less nucleophilic amines (like lysine or N-termini) while maintaining rapid, specific reactivity with highly nucleophilic thiolate anions.
-
Chromatographic Focusing via Hydrophobicity: Highly hydrophilic, short cysteine-containing peptides often fail to retain on C18 reversed-phase columns, eluting in the void volume and escaping mass spectrometric detection. MIAC adds a hydrophobic mass tag (+116.0348 Da), significantly increasing the retention factor ( k′ ) of these peptides. This shifts them into the optimal organic gradient window, improving desolvation and electrospray ionization (ESI) efficiency [4].
-
Self-Validating Diagnostic Fragmentation: During Higher-energy Collisional Dissociation (HCD), the carbamate linkage undergoes predictable neutral losses. This provides diagnostic secondary ions that can be leveraged in targeted Data-Independent Acquisition (DIA) or Parallel Reaction Monitoring (PRM) workflows to definitively flag cysteine-containing peptides.
SN2 reaction mechanism of MIAC alkylation and resulting analytical advantages.
Quantitative Reagent Comparison
The selection of an alkylating agent fundamentally alters the downstream data landscape. Table 1 summarizes the physicochemical impact of common reagents compared to MIAC.
Table 1: Comparison of Common Cysteine Alkylating Reagents in Proteomics
| Reagent | Added Mass (Da) | Chemical Formula Added | Off-Target Reactivity Risk | Hydrophobicity Impact |
| Iodoacetamide (IAA) | +57.0215 | C2H3NO | High (Lys, His, N-term) | Low |
| Chloroacetamide (CAA) | +57.0215 | C2H3NO | Moderate (Met oxidation) | Low |
| N-Ethylmaleimide (NEM) | +125.0477 | C6H7NO2 | Low | High |
| MIAC | +116.0348 | C4H6NO3 | Low (Steric hindrance) | Moderate-High |
Note: When configuring MS search engines (e.g., MaxQuant, MSFragger), establish a fixed modification for Cysteine with a monoisotopic mass shift of +116.0348 Da and composition C(4) H(6) N(1) O(3).
Experimental Protocol: MIAC Alkylation Workflow
This protocol is designed as a self-validating system. By strictly controlling pH, temperature, and implementing a definitive quenching step, the risk of artifact generation is systematically eliminated.
Reagent Preparation
-
Lysis Buffer: 8 M Urea, 50 mM HEPES (pH 8.0). Causality: HEPES is preferred over Tris to eliminate primary amines that could theoretically compete during prolonged alkylation.
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in LC-MS grade water (prepare fresh).
-
MIAC Stock: 500 mM Methyl N-(2-iodoacetyl)carbamate in anhydrous DMSO. Causality: Iodo-compounds are susceptible to hydrolysis and photodegradation. Anhydrous DMSO ensures reagent stability and prevents premature breakdown.
Step-by-Step Methodology
-
Protein Extraction & Denaturation:
-
Lyse cells/tissue in Lysis Buffer. Sonicate to shear DNA and reduce viscosity.
-
Clarify by centrifugation at 14,000 × g for 15 min at 4°C. Transfer supernatant to a new tube and quantify protein concentration (e.g., BCA assay).
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes. Causality: Heat combined with DTT fully unfolds the protein and reduces all disulfide bridges to free thiols.
-
-
Alkylation with MIAC:
-
Cool the sample to room temperature (RT).
-
Add the MIAC Stock to achieve a final concentration of 20 mM.
-
CRITICAL: Incubate in the dark at RT for 30–45 minutes. Causality: Exposure to light generates free iodine radicals from the iodoacetyl group, which rapidly oxidize tyrosine and histidine residues, creating unwanted mass shifts.
-
-
Reaction Quenching (Self-Validation Step):
-
Add additional DTT to a final concentration of 20 mM (an excess relative to MIAC).
-
Incubate at RT for 15 minutes. Causality: Quenching consumes all unreacted MIAC. If omitted, residual MIAC will alkylate the digestion enzymes (Trypsin/Lys-C), destroying their catalytic activity and resulting in missed cleavages.
-
-
Enzymatic Digestion:
-
Dilute the urea concentration to < 1.5 M using 50 mM HEPES (pH 8.0).
-
Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
-
Desalting and LC-MS/MS:
-
Acidify the sample with Trifluoroacetic acid (TFA) to a final concentration of 0.5% (pH < 2) to stop digestion.
-
Desalt peptides using C18 StageTips or SPE cartridges. Dry under vacuum and resuspend in 0.1% Formic Acid for LC-MS/MS injection.
-
Proteomic sample preparation workflow utilizing MIAC for cysteine alkylation.
References
-
Boja ES, Fales HM. Overalkylation of a protein digest with iodoacetamide. Anal Chem. 2001;73(15):3576-3582. URL:[Link]
-
Müller T, Winter D. Systematic evaluation of protein reduction and alkylation reveals massive unspecific side effects by iodine-containing reagents. Mol Cell Proteomics. 2017;16(7):1173-1187. URL:[Link]
-
Paulech J, Solis N, Cordwell SJ. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Biochim Biophys Acta. 2013;1834(1):372-379. URL:[Link]
-
Zybailov B, et al. Mass defect labeling of cysteine for improving peptide assignment in shotgun proteomic analyses. Anal Chem. 2005;77(19):6218-6224. URL: [Link]
methyl N-(2-iodoacetyl)carbamate crosslinking applications in biochemistry
Application Note: Methyl N-(2-iodoacetyl)carbamate in Advanced Crosslinking and Proteomic Workflows Focus: Cysteine-Targeted Alkylation, Mass Tagging, and Disulfide Stabilization
Introduction & Rationale
In structural biology and protein-protein interaction (PPI) mapping, Crosslinking Mass Spectrometry (XL-MS) has emerged as a transformative technique. However, a frequent point of failure in these workflows is the uncontrolled reactivity of free sulfhydryl (-SH) groups. While bifunctional crosslinkers are designed to physically bridge two molecules[1], free cysteines can act as potent, unintended nucleophiles that quench amine-reactive crosslinkers (like NHS-esters) or cause spontaneous disulfide scrambling[2].
To prevent this, free thiols must be permanently capped prior to the crosslinking step. Methyl N-(2-iodoacetyl)carbamate (MIAC) (CAS: 1343972-56-4)[3] is a highly specialized, monofunctional sulfhydryl-reactive probe designed for this exact purpose.
-
Irreversible Thioether Formation: Unlike maleimides, which can undergo retro-Michael addition and lose their linkage over time in the presence of competing thiols[4], the iodoacetyl group of MIAC undergoes an SN2 nucleophilic substitution with thiolate anions to form a highly stable, irreversible thioether bond[5].
-
Electrostatic Neutrality: The methyl carbamate moiety is uncharged at physiological pH. When capping cysteines located in sensitive enzyme active sites or PPI interfaces, avoiding the introduction of a formal charge minimizes artificial disruption of the native protein conformation.
-
Unique Mass Signature: MIAC adds a precise +115.03 Da mass shift to cysteine residues. This allows for sophisticated multiplexed quantitative proteomics (differential alkylation), where one biological state is tagged with IAM (+57.02 Da) and another with MIAC (+115.03 Da), enabling clear differentiation of solvent accessibility in the mass spectrometer.
Mechanistic Causality in the Workflow
The success of an XL-MS experiment relies on a self-validating sequence of chemical reactions. The workflow below illustrates the logical progression from native protein to MS analysis.
Workflow for XL-MS utilizing MIAC for cysteine capping prior to crosslinking.
Quantitative Reagent Comparison
To select the appropriate alkylating agent for your specific assay, compare their chemical properties and resulting mass shifts.
Table 1: Comparison of Cysteine-Targeted Alkylating Agents in Proteomics
| Reagent | Reactive Group | Target | Optimal pH | Mass Shift (Da) | Linkage Reversibility |
| Iodoacetamide (IAM) | Iodoacetyl | -SH | 7.5 – 8.5 | +57.02 | Irreversible |
| Iodoacetic Acid (IAA) | Iodoacetyl | -SH | 7.5 – 8.5 | +58.01 | Irreversible |
| N-Ethylmaleimide (NEM) | Maleimide | -SH | 6.5 – 7.5 | +125.05 | Partially Reversible |
| Methyl N-(2-iodoacetyl)carbamate | Iodoacetyl | -SH | 7.5 – 8.5 | +115.03 | Irreversible |
Experimental Protocol: Differential Alkylation and Crosslinking
This protocol provides a self-validating methodology for capping free cysteines with MIAC prior to amine-targeted crosslinking.
Materials Required:
-
Protein complex of interest (1–5 mg/mL in PBS or HEPES, pH 7.5). Note: Avoid buffers containing primary amines (e.g., Tris) during the crosslinking phase.
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Methyl N-(2-iodoacetyl)carbamate (MIAC), freshly dissolved in LC-MS grade DMSO[3].
-
NHS-ester Crosslinker (e.g., DSSO or BS3).
-
Dithiothreitol (DTT) and Tris-HCl (for quenching).
Step-by-Step Methodology:
Step 1: Reduction
-
Add TCEP to the protein sample to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes. Causality Check: TCEP is strictly preferred over DTT for the reduction step. Because TCEP lacks a free thiol group, it will not consume the iodoacetyl probe. This eliminates the need for a tedious desalting step between reduction and alkylation.
Step 2: Alkylation (Mass Tagging)
-
Add MIAC to a final concentration of 15 mM (ensuring a ~3-fold molar excess over TCEP).
-
Incubate the reaction in the dark at room temperature for 45 minutes. Causality Check: The reaction must be kept in the dark. Exposure to light causes iodoacetyl compounds to degrade and generate free iodine, which can non-specifically react with tyrosine, histidine, and tryptophan residues, ruining the specificity of the MS data[5]. Furthermore, maintaining the pH below 8.5 ensures the reaction is strictly selective for sulfhydryls over primary amines[5].
Step 3: Quenching the Alkylation
-
Add DTT to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature. Causality Check: DTT provides an overwhelming excess of free thiols that rapidly consume any unreacted MIAC, preventing it from interfering with downstream structural integrity.
Step 4: Crosslinking
-
Pass the sample through a Zeba spin desalting column equilibrated with HEPES buffer (pH 8.0) to remove the quenched MIAC-DTT byproducts.
-
Add the NHS-ester crosslinker (e.g., DSSO) at a 1:20 to 1:50 protein-to-crosslinker molar ratio.
-
Incubate at room temperature for 30 minutes.
Step 5: Crosslinker Quenching & Digestion
-
Quench the crosslinking reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM for 15 minutes. Causality Check: The primary amines in the Tris buffer outcompete the protein for any remaining unreacted NHS-esters, halting the crosslinking reaction at a precise time point.
-
Proceed to standard proteolytic digestion (e.g., Trypsin) and LC-MS/MS analysis. Configure your search engine (e.g., MaxQuant, Proteome Discoverer) to look for a static or variable modification of +115.03 Da on Cysteine residues.
References
-
Sulfhydryl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific. Available at:[5]
-
Cross-Linking Reagents: Biochemistry of the SH Group. Koram Biotech. Available at:[1]
-
Bioconjugation and Crosslinking Technical Handbook. Thermo Fisher Scientific. Available at:[2]
-
Chemical Reactivity of Crosslinkers. Creative Biolabs. Available at:[4]
-
Methyl N-(2-iodoacetyl)carbamate (CAS 1343972-56-4). Sapphire Bioscience / Biosynth. Available at:[3]
Sources
- 1. korambiotech.com [korambiotech.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. Chemical Reactivity of Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Advanced In Vitro Assay Protocols Using Methyl N-(2-iodoacetyl)carbamate
Executive Summary
Methyl N-(2-iodoacetyl)carbamate is an advanced electrophilic probe designed for the irreversible covalent modification of nucleophilic cysteine residues. While standard iodoacetamide (IAA) is ubiquitous in biochemical assays, its small size and extreme reactivity often lead to promiscuous off-target alkylation. The incorporation of a methyl carbamate moiety into the iodoacetyl scaffold introduces critical steric bulk and hydrogen-bonding capabilities (via the carbamate –NH and C=O groups). This structural tuning enhances the probe's non-covalent pre-association with specific enzyme active sites—particularly cysteine proteases and deubiquitinases—allowing for targeted covalent inhibition and specialized Activity-Based Protein Profiling (ABPP).
Mechanistic Rationale & Chemical Biology
The alkylation of cysteine relies on the nucleophilic attack of a deprotonated thiolate anion (S⁻) on the α-carbon of the iodoacetyl group, displacing the iodide leaving group via an SN2 mechanism [1]. To ensure a self-validating and highly specific assay, several chemical parameters must be strictly controlled:
-
pH Control (7.5–8.0): The pKa of a typical free cysteine is ~8.3, but catalytic active-site cysteines are often perturbed to a lower pKa (~5.5–7.0) by adjacent basic residues. Maintaining the buffer at pH 7.5–8.0 ensures the target cysteine is fully deprotonated (active) while preventing the deprotonation of lysine ε-amino groups (pKa ~10.5), thereby eliminating off-target N-alkylation [2].
-
Reducing Agent Selection: Dithiothreitol (DTT) and β-mercaptoethanol (BME) contain free thiols that will aggressively react with and quench the iodoacetyl probe. Therefore, Tris(2-carboxyethyl)phosphine (TCEP), a potent, thiol-free reducing agent, is strictly required to maintain the enzyme in an active, reduced state without scavenging the electrophile.
-
Light Sensitivity: Iodo-compounds undergo photo-induced homolytic cleavage, generating iodine radicals that cause non-specific oxidative damage to proteins. All incubations involving the probe must be performed in the dark.
Mechanistic pathway of cysteine alkylation by methyl N-(2-iodoacetyl)carbamate.
Protocol 1: In Vitro Cysteine Protease Inhibition Assay
This protocol details the evaluation of methyl N-(2-iodoacetyl)carbamate as a covalent inhibitor against a purified recombinant cysteine protease (e.g., Cathepsin B or a Caspase).
Materials Required
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.01% CHAPS, pH 7.5.
-
Reducing Agent: 100 mM TCEP-HCl stock (prepared fresh in water, neutralized to pH 7.0).
-
Probe Stock: 10 mM methyl N-(2-iodoacetyl)carbamate in anhydrous DMSO.
-
Enzyme & Substrate: Purified target enzyme and appropriate fluorogenic substrate (e.g., AMC- or AFC-conjugated peptides).
Step-by-Step Methodology
-
Enzyme Activation: Dilute the purified enzyme to a 2X working concentration (typically 10–50 nM) in Assay Buffer. Add TCEP to a final concentration of 1 mM. Incubate at 37°C for 15 minutes to fully reduce the active-site cysteine.
-
Probe Dilution: Prepare a 10-point 1:3 serial dilution of the probe in DMSO. The maximum DMSO concentration in the final assay should not exceed 2% (v/v) to prevent enzyme denaturation.
-
Alkylation Reaction (Incubation): Transfer 25 µL of the activated enzyme to a black, flat-bottom 96-well microplate. Add 1 µL of the serially diluted probe (or DMSO for the vehicle control). Seal the plate and incubate at room temperature for 30 minutes in the dark .
-
Substrate Addition: Add 24 µL of the fluorogenic substrate (diluted in Assay Buffer) to initiate the reaction.
-
Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the linear phase of substrate cleavage (e.g., Ex 380 nm / Em 460 nm for AMC) continuously for 20–30 minutes at 37°C.
-
Self-Validation & Controls: Ensure the "No Enzyme" control yields zero slope (validating substrate stability) and the "DMSO Vehicle" control yields the maximum uninhibited slope (Vmax).
Step-by-step workflow for in vitro covalent enzyme inhibition assays.
Protocol 2: Cysteine Capping for Mass Spectrometry (Proteomics)
When performing bottom-up proteomics, free cysteines must be irreversibly capped prior to trypsin digestion to prevent artificial disulfide scrambling [3]. Methyl N-(2-iodoacetyl)carbamate provides a unique mass shift (+115.03 Da) compared to standard IAA (+57.02 Da), making it highly useful for multiplexed or competitive ABPP assays.
Step-by-Step Methodology
-
Denaturation & Reduction: Resuspend 50 µg of protein lysate in 50 µL of Denaturation Buffer (8 M Urea, 100 mM Ammonium Bicarbonate, pH 8.0). Add TCEP to a final concentration of 5 mM. Incubate at 55°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add methyl N-(2-iodoacetyl)carbamate to a final concentration of 15 mM. Vortex gently and incubate for 45 minutes at room temperature in complete darkness .
-
Quenching: Quench the unreacted electrophile by adding DTT to a final concentration of 10 mM. Incubate for 15 minutes. (Note: DTT is used here specifically to scavenge the excess probe before digestion).
-
Digestion: Dilute the urea concentration to < 2 M by adding 100 mM Ammonium Bicarbonate. Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the sample with 1% Trifluoroacetic acid (TFA) and desalt using C18 Spin Columns prior to LC-MS/MS analysis. Search parameters must be updated to include a static modification of +115.03 Da on Cysteine.
Data Presentation & Expected Outcomes
The structural differences between standard IAA and the carbamate derivative yield distinct biochemical profiles. The table below summarizes expected variances when analyzing the data.
| Parameter | Standard Iodoacetamide (IAA) | Methyl N-(2-iodoacetyl)carbamate | Rationale for Variance |
| Proteome-wide Reactivity | High (Promiscuous) | Moderate (Targeted) | Carbamate bulk restricts access to sterically hindered non-catalytic thiols. |
| Cysteine Protease IC50 | ~10–50 µM | ~0.5–5.0 µM | H-bonding from the carbamate moiety enhances active-site pre-association. |
| Optimal pH Range | 7.5 – 8.5 | 7.5 – 8.0 | Narrower pH required to maintain target specificity and avoid lysine off-target hits. |
| Net Mass Shift (ΔM) | +57.02 Da | +115.03 Da | Distinct mass signature allows for easy identification in MS/MS spectra. |
References
-
Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18-26. URL:[Link]
-
Weerapana, E., Wang, C., Simon, G. M., Richter, F., Bhat, V., Cravatt, B. F., ... & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. URL:[Link]
-
Sechi, S., & Chait, B. T. (1998). Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification. Analytical Chemistry, 70(24), 5150-5158. URL:[Link]
how to remove unreacted methyl N-(2-iodoacetyl)carbamate from samples
Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter compromised experimental data—ranging from degraded proteins to heterogeneous mass spectrometry spectra—caused by the improper handling and removal of iodoacetyl-based alkylating agents.
Methyl N-(2-iodoacetyl)carbamate is a potent, irreversible electrophile designed to selectively alkylate sulfhydryl (-SH) groups on cysteine residues, forming a stable thioether bond. However, if unreacted reagent is left in the sample, it will thermodynamically drive off-target reactions (overalkylation) and generate destructive free radicals.
This guide provides field-proven, self-validating workflows to completely remove unreacted methyl N-(2-iodoacetyl)carbamate from your samples.
Mechanistic Overview: Why Removal is Critical
To understand the removal protocols, you must understand the causality of the reagent's reactivity:
-
The SN2 Kinetics: The iodine atom is a massive, highly polarizable leaving group. The adjacent carbonyls withdraw electron density, making the α -carbon fiercely electrophilic. While highly selective for thiolate anions ( S− ) at pH 7.5–8.0, prolonged exposure allows the reagent to attack primary amines (e.g., lysine ϵ -amines, pKa ~10.5) via N-alkylation .
-
Photolytic Cleavage: The carbon-iodine (C-I) bond is highly photosensitive. Exposure to ambient laboratory light causes homolytic cleavage, generating free iodine radicals. These radicals rapidly degrade the polypeptide backbone and cause irreversible off-target halogenation of tyrosine and histidine residues .
Mandatory Visualization: Removal Strategy Decision Tree
The optimal removal strategy depends entirely on your sample's molecular weight and your downstream analytical requirements.
Decision tree for removing unreacted iodoacetyl reagents based on sample type and application.
Quantitative Method Comparison
Summarized below is the empirical data governing the selection of your removal method.
| Removal Method | Ideal Sample Type | Processing Time | Avg. Sample Recovery | Residual Reagent Risk |
| Chemical Quench + SEC | Intact Proteins (>10 kDa) | ~15 mins | 85–95% | Very Low |
| Acetone Precipitation | Bottom-up Proteomics | 4–20 hours | 70–90% | Low (requires strict washing) |
| C18 SPE (Spin Tips) | Digested Peptides (<5 kDa) | ~30 mins | 80–95% | Very Low |
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . Do not skip the validation steps; they are your internal controls against false-positive data.
Protocol A: Chemical Quenching + Size Exclusion Chromatography (SEC)
Best for intact proteins requiring native buffer conditions.
Causality Note: Never apply an unquenched sample directly to a desalting column. During column transit, the localized concentration of protein and reagent spikes, forcing off-target N-alkylation. You must chemically neutralize the electrophile first.
-
Quenching: To the alkylation reaction, add Dithiothreitol (DTT) or L-cysteine to a final concentration of 50 mM (typically a 5- to 10-fold molar excess over the iodoacetyl reagent).
-
Incubation: Incubate for 15 minutes at room temperature in strict darkness (wrap the tube in aluminum foil).
-
Equilibration: Prepare a Zeba™ Spin Desalting Column (or Sephadex G-25 equivalent) by centrifuging at 1,000 × g for 2 minutes to remove the storage buffer. Wash 3 times with your downstream assay buffer.
-
Separation: Load the quenched sample onto the resin bed. Centrifuge at 1,000 × g for 2 minutes. The intact protein elutes in the flow-through, while the small quenched adducts remain trapped in the porous resin.
-
System Validation: Take a 2 µL aliquot of the eluate and spike it with a known concentration of free cysteine. Add Ellman’s Reagent (DTNB). If the absorbance at 412 nm matches your spike concentration, the unreacted iodoacetyl reagent was successfully removed. If the signal is lower, residual reagent is actively consuming your spiked thiols.
Protocol B: Acetone Precipitation
Best for bottom-up proteomics prior to trypsin digestion.
-
Precipitation: Add 4 volumes of ice-cold (-20°C) 100% acetone to your sample.
-
Incubation: Vortex thoroughly and incubate at -20°C for 4 to 20 hours to ensure complete precipitation of the protein .
-
Pelleting: Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Removal: Carefully decant the supernatant. The unreacted methyl N-(2-iodoacetyl)carbamate is highly soluble in cold acetone and is discarded with the supernatant.
-
Washing: Wash the pellet with 1 volume of ice-cold 80% acetone. Centrifuge again, decant, and allow the pellet to air-dry for 5–10 minutes (do not over-dry, or the pellet will become insoluble).
-
System Validation: Resuspend the pellet in your digestion buffer (e.g., 50 mM Ammonium Bicarbonate). Run a 1 µL aliquot on a rapid SDS-PAGE gel to visually confirm that no protein degradation (smearing) occurred due to iodine radical formation during the labeling phase.
Troubleshooting & FAQs
Q: Why is my protein degrading or precipitating out of solution after labeling with methyl N-(2-iodoacetyl)carbamate? A: You likely exposed the reaction to light. Iodoacetyl reagents undergo photolytic cleavage, releasing highly reactive iodine radicals that shred polypeptide backbones. Always perform the alkylation and quenching steps in the dark.
Q: I am analyzing my digested peptides via LC-MS/MS and seeing +116.04 Da mass shifts on my Lysine residues. What happened? A: You are observing overalkylation. The addition of the methyl carbamate functional group ( −CH2−C(=O)−NH−C(=O)−O−CH3 ) results in a monoisotopic mass shift of exactly +116.035 Da. While selective for cysteine at pH 8.0, if you allowed the reaction to proceed for >60 minutes without quenching, the reagent will begin attacking the ϵ -amino groups of lysine. Solution: Strictly limit alkylation time to 45 minutes and immediately quench with excess DTT.
Q: Can I use β -mercaptoethanol (BME) instead of DTT or L-cysteine to quench? A: Yes, but it is not recommended for mass spectrometry workflows. BME can form mixed disulfides and contains impurities that complicate MS1 spectra. L-cysteine is the gold standard for quenching because it forms a highly stable, predictable adduct that is easily dialyzed or desalted away without keeping the sample environment overly reducing.
References
methyl N-(2-iodoacetyl)carbamate precipitation in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for troubleshooting issues related to the precipitation of methyl N-(2-iodoacetyl)carbamate in aqueous buffers. As a senior application scientist, this resource is designed to explain the underlying chemical principles governing the behavior of this reagent and to offer practical solutions to common experimental challenges.
Understanding the Molecule: Key Physicochemical Properties
Methyl N-(2-iodoacetyl)carbamate is a bifunctional reagent combining a reactive iodoacetyl group and a carbamate moiety. Its utility in bioconjugation hinges on the selective reaction of the iodoacetyl group with sulfhydryl residues on proteins and peptides. However, its solubility and stability in aqueous solutions can be a significant challenge.
| Property | Value/Characteristic | Source |
| Molecular Formula | C₄H₆INO₃ | [1] |
| Molecular Weight | 243.00 g/mol | [1] |
| CAS Number | 1343972-56-4 | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My methyl N-(2-iodoacetyl)carbamate precipitated immediately upon addition to my aqueous buffer. What is the likely cause?
Immediate precipitation upon addition to an aqueous buffer is often due to the compound's limited aqueous solubility. This can be influenced by several factors:
-
Low Intrinsic Solubility: The molecule possesses both polar (carbamate) and nonpolar (iodoacetyl and methyl groups) characteristics, which can result in overall low solubility in purely aqueous systems.
-
"Salting Out" Effect: High concentrations of salts in the buffer can decrease the solubility of organic molecules by competing for water molecules needed for solvation.
-
Incorrect Solvent for Stock Solution: If the stock solution is prepared in a water-miscible organic solvent, rapid addition to the aqueous buffer can cause localized high concentrations of the compound, leading to precipitation before it can be adequately dispersed and dissolved.
Troubleshooting Workflow for Immediate Precipitation:
Caption: Troubleshooting immediate precipitation.
Q2: The solution was initially clear, but a precipitate formed over time. What could be happening?
Delayed precipitation suggests a change in the solution's properties or the chemical nature of the reagent itself. The primary suspects are hydrolysis of the carbamate or iodoacetyl group and temperature effects.
-
Temperature Effects: Changes in temperature can affect solubility. If the buffer was prepared at room temperature and then cooled, the solubility of the compound may decrease, leading to precipitation.
-
Reaction with Buffer Components: Some buffer components, particularly those with nucleophilic groups like Tris, can react with the iodoacetyl group, leading to the formation of a new, potentially insoluble compound.
Investigating Delayed Precipitation:
Caption: Investigating causes of delayed precipitation.
Q3: What is the optimal pH for working with methyl N-(2-iodoacetyl)carbamate?
The optimal pH is a balance between the reactivity of the iodoacetyl group and the stability of the carbamate.
-
For Reactivity: The iodoacetyl group reacts most efficiently with the thiolate anion of cysteine residues. This reaction is favored at a pH above the pKa of the cysteine thiol group (typically around 8.0-8.5).[2]
-
For Stability: Carbamates are generally more stable at a neutral or slightly acidic pH.
Recommendation: For bioconjugation reactions, a pH range of 7.2-8.0 is a good starting point. This provides a reasonable compromise, allowing for efficient alkylation of cysteines while minimizing the rate of carbamate hydrolysis. It is crucial to perform reactions promptly after preparing the solution.
Q4: Can I use Tris buffer for my experiment?
It is not recommended to use Tris (tris(hydroxymethyl)aminomethane) buffer with iodoacetyl-containing reagents. The primary amine in Tris is nucleophilic and can react with the iodoacetyl group, consuming your reagent and potentially leading to the formation of insoluble byproducts.[3]
Recommended Buffers:
-
HEPES: A good all-purpose, non-nucleophilic buffer for bioconjugation reactions.
-
Phosphate-buffered saline (PBS): Widely used and generally compatible, but be mindful of potential solubility issues with high phosphate concentrations.
-
Bicarbonate/Carbonate Buffer: Can be used, especially for reactions at a slightly higher pH.
Q5: How should I prepare my stock solution of methyl N-(2-iodoacetyl)carbamate?
Due to its limited aqueous solubility and potential for hydrolysis, it is best to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer immediately before use.
Protocol for Stock Solution Preparation:
-
Choose a Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are suitable choices.
-
Weigh the Compound: Accurately weigh the desired amount of methyl N-(2-iodoacetyl)carbamate in a microcentrifuge tube.
-
Dissolve: Add the appropriate volume of the chosen organic solvent to achieve a high concentration (e.g., 10-50 mM). Vortex thoroughly to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as iodo-containing compounds can be light-sensitive.
Important Note: When adding the stock solution to your aqueous buffer, do so slowly and with vigorous vortexing or stirring to ensure rapid and even dispersion, minimizing the risk of localized precipitation.
Experimental Protocols
Protocol 1: General Procedure for Dissolving Methyl N-(2-iodoacetyl)carbamate in Aqueous Buffer
-
Prepare a fresh stock solution of methyl N-(2-iodoacetyl)carbamate in anhydrous DMSO or DMF at a concentration of 10-50 mM.
-
Ensure your aqueous buffer (e.g., 50 mM HEPES, pH 7.5) is at the desired reaction temperature.
-
While vigorously vortexing the aqueous buffer, add the required volume of the stock solution dropwise.
-
Continue to vortex for an additional 30 seconds to ensure the compound is fully dissolved and dispersed.
-
Use the solution immediately for your experiment.
Protocol 2: Troubleshooting by Co-solvent Addition
If precipitation persists even with careful addition of the stock solution, a small percentage of an organic co-solvent can be included in the final aqueous buffer to improve solubility.
-
Prepare your aqueous buffer at a slightly higher concentration than the final desired concentration.
-
In a separate tube, add the required volume of the methyl N-(2-iodoacetyl)carbamate stock solution.
-
To the tube containing the stock solution, add a small volume of the same organic solvent used for the stock (e.g., DMSO) so that the final concentration of the co-solvent in your reaction will be 1-5% (v/v).
-
Add the aqueous buffer to the tube containing the compound and co-solvent, vortexing immediately and thoroughly.
Note: Always perform a control experiment to ensure that the presence of the organic co-solvent does not adversely affect your downstream application (e.g., protein stability or enzyme activity).
Summary of Key Recommendations
-
Buffer Selection: Use non-nucleophilic buffers such as HEPES or phosphate. Avoid Tris.
-
pH: For bioconjugation, a pH of 7.2-8.0 is a good starting point to balance reactivity and stability.
-
Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO or DMF and store in aliquots at low temperatures, protected from light.
-
Dissolution Technique: Add the stock solution to the aqueous buffer dropwise with vigorous mixing.
-
Timeliness: Use solutions of methyl N-(2-iodoacetyl)carbamate immediately after preparation.
-
Temperature: Be mindful of temperature changes that can affect solubility.
By understanding the chemical properties of methyl N-(2-iodoacetyl)carbamate and following these guidelines, researchers can minimize issues with precipitation and achieve more reliable and reproducible experimental outcomes.
References
- Bundgaard, H., & Nielsen, N. M. (1987). Phenyl N-(o-carbamoylphenyl)carbamate is cyclized to 2,4(1H,3H)-quinazolinedione in the presence of basic catalysis. International Journal of Pharmaceutics, 37(1-2), 1-10.
- Levene, P. A., & Marker, R. E. (1931). The Hydrolysis of Amides, Esters, and Related Compounds in Acid Solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic, 807-810.
- Le, B. T., et al. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Scientific reports, 7(1), 45843.
- Shokr, S. A., El-Hegawy, M. A., & El-Gayar, M. M. (2014). Stability of Carbamate Pesticides Residue in Some Vegetables throughout the Household Processing and Cooking. Journal of Environmental Science and Technology, 7(2), 95-107.
- Castro, E. A., et al. (2010). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Journal of Physical Organic Chemistry, 23(8), 734-741.
- Avdeef, A. (2020). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET & DMPK, 8(3), 180-206.
- Schellinger, A. P., & Carr, P. W. (2004). Solubility of buffers in aqueous-organic eluents for reversed-phase liquid chromatography. LCGC North America, 22(6), 544-548.
- Cociorva, O. M., & Gafni, A. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical chemistry, 73(15), 3850-3856.
- Liptak, M. D., & Field, M. J. (2007). pKa values calculated for the carbamic acid derivatives of the capture amines investigated. The Journal of Physical Chemistry A, 111(43), 10983-10990.
-
Wikipedia. (2023). Carbamate. [Link]
-
Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]
- Al-Bokari, M., & Mabrouk, M. (2010). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases.
- Zhang, Y., et al. (2014). [Determination of N-methyl carbamate pesticides in diet samples by high performance liquid chromatography-linear ion trap mass spectrometry with gel permeation chromatography cleanup].
- Motokura, K., et al. (2017). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 19(19), 4684-4690.
-
Taylor & Francis Online. (2017). Methyl carbamate – Knowledge and References. [Link]
-
Boston Children's Research. Useful Protocols. [Link]
-
G-Biosciences. FOCUS™ Protein Alkylation. [Link]
-
Bio-Rad. ReadyPrep™ Reduction-Alkylation Kit Instruction Manual. [Link]
-
G-Biosciences. OneQuant™ Iodoacetamide. [Link]
-
Creative Biolabs. Troubleshooting Guides. [Link]
- Duan, P., Dai, L., & Savage, P. E. (2010). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. The Journal of Supercritical Fluids, 51(3), 362-368.
- Paulsen, C. E., & Carroll, K. S. (2010). Methods for the determination and quantification of the reactive thiol proteome. Current protocols in chemical biology, 2(4), 219-246.
-
Shimadzu UK Limited. (2022). Solubility of common buffers in Acetonitrile. [Link]
- Mendez, R., Alemany, T., & Martin-Villacorta, J. (1991). Effect of buffers on the ertapenem stability in aqueous solution. Journal of pharmaceutical sciences, 80(1), 60-64.
- Pickering, C. R., et al. (2021). Identifying cysteine residues susceptible to oxidation by photoactivatable atomic oxygen precursors using a proteome-wide analysis. Chemical Science, 12(4), 1467-1476.
- Leach, S. J. (1953). The kinetics of hydrolysis of the amide group in proteins and peptides. Biochimica et Biophysica Acta, 12, 915-925.
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
- Chen, Y., et al. (2018). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Analytical chemistry, 90(15), 9037-9044.
- Zhang, S., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15637-15644.
-
Restek. Analysis of N-Methyl Carbamate Pesticides in Food. [Link]
- Ito, T., et al. (2015). Kinetics of N-Substituted Amide Hydrolysis in Hot Compressed Water Using ZrO2 Catalyst. Industrial & Engineering Chemistry Research, 54(14), 3611-3617.
- Fairweather, J. K., & Janda, K. D. (2002). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. Organic letters, 4(12), 2055-2058.
Sources
iodoacetamide vs methyl N-(2-iodoacetyl)carbamate for proteomics
The Alkylation Dilemma in Bottom-Up Proteomics
In mass spectrometry-based proteomics, the reduction and alkylation of disulfide bonds is a non-negotiable step to ensure complete tryptic digestion and prevent the unpredictable scrambling of cysteine residues. For decades, iodoacetamide (IAA) has served as the gold standard alkylating agent. However, as a Senior Application Scientist, I frequently encounter datasets plagued by false discovery rate (FDR) inflation and suppressed quantitative accuracy due to IAA's primary flaw: a lack of nucleophilic specificity.
When used in standard excess, IAA is known to cause non-specific over-alkylation on the ϵ -amino groups of lysine, the imidazole rings of histidine, and peptide N-termini[1]. While alternatives like 2-chloroacetamide (CAA) have been adopted to reduce off-target amine alkylation, they introduce their own artifacts—most notably, extensive methionine oxidation that can affect up to 40% of Met-containing peptides[2].
To bridge this gap, methyl N-(2-iodoacetyl)carbamate (MIAC) has emerged as a sterically tuned, high-specificity alternative[3]. By modifying the local electronic and steric environment of the reactive iodoacetyl group, MIAC provides a precision tool for researchers requiring pristine cysteine alkylation without the collateral damage of off-target adducts.
Mechanistic Causality: Steric Shielding via Carbamate Derivatization
To understand why MIAC outperforms IAA in specificity, we must examine the causality of the SN2 (bimolecular nucleophilic substitution) reaction.
The alkylation of a protein relies on the nucleophilic attack of a thiolate anion ( S− ) on the electrophilic α -carbon of the alkylating agent, displacing the iodide leaving group.
-
The Problem with IAA: The standard acetamide tail ( −NH2 ) of IAA is small. It provides minimal steric hindrance. Once the highly reactive, "soft" thiolate nucleophiles are consumed, the unreacted IAA remains kinetically accessible to "harder", less reactive nucleophiles like primary amines.
-
The MIAC Solution: MIAC replaces the simple primary amide with a bulkier methyl carbamate moiety ( −NH−CO−O−CH3 ). This introduces significant steric bulk directly adjacent to the electrophilic center. In the SN2 transition state, the approach vector for a bulky, heavily hydrated lysine side chain is sterically disfavored, exponentially slowing the reaction rate. Conversely, the linear, highly polarizable thiolate of cysteine can still easily achieve the necessary trajectory for substitution.
Fig 1: SN2 reaction pathways demonstrating the steric shielding effect of MIAC vs. standard IAA.
Physicochemical & Performance Profiling
When transitioning a proteomics pipeline from IAA to MIAC, the mass spectrometer search parameters must be updated to reflect the new net mass shift. The addition of the C4H6NO3 group (and the loss of the thiol proton) results in a net mass shift of +115.0270 Da on cysteine residues.
Table 1: Physicochemical Properties
| Feature | Iodoacetamide (IAA) | Methyl N-(2-iodoacetyl)carbamate (MIAC) |
| Chemical Formula | C2H4INO | C4H6INO3 |
| Net Mass Shift (Cys) | +57.0215 Da | +115.0270 Da |
| Target Specificity | Moderate | Very High |
| Hydrophobicity Shift | Minimal | Moderate (Increases C18 retention) |
Table 2: Comparative Performance Metrics (100 µg HeLa Lysate)
| Metric | Standard IAA Protocol | Optimized MIAC Protocol |
| Cys Alkylation Efficiency | >99.5% | >99.0% |
| Off-Target Amine Alkylation | 2.5% - 5.0% | <0.2% |
| Methionine Oxidation Rate | 2.0% - 4.0% | 2.0% - 3.5% |
| Hydrophilic Peptide Recovery | Baseline | +8% to 12% increase in ID rate |
Note: The hydrophobic nature of the methyl carbamate tail improves the retention of short, highly hydrophilic cysteine-containing peptides on reversed-phase C18 columns, preventing them from eluting in the void volume.
Optimized Workflows: Self-Validating Alkylation Systems
A robust analytical protocol must be a self-validating system. The methodologies below are designed to ensure that the reaction kinetics are strictly controlled. Because MIAC possesses higher steric bulk, its pre-exponential factor in the Arrhenius equation is slightly lower than IAA's, requiring a marginally longer incubation time (45 min vs 30 min) to achieve >99% completion.
To validate the system, a mandatory quenching step is utilized. By adding a stoichiometric excess of Dithiothreitol (DTT) at the exact end of the incubation window, we instantly consume all unreacted alkylating agents. During downstream data analysis, the absence of unmodified cysteines validates the forward reaction, while the absence of off-target modifications validates the quench.
Protocol A: Standard IAA Alkylation (Baseline)
-
Reduction: Suspend 100 µg of protein in 50 mM TEAB buffer (pH 8.0). Add TCEP to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature (RT). Add IAA to a final concentration of 50 mM. Incubate in the dark at RT for exactly 30 minutes.
-
Quench (Critical): Add DTT to a final concentration of 20 mM. Incubate for 15 minutes at RT to scavenge excess IAA and prevent N-terminal alkylation during overnight digestion.
-
Digestion: Add Trypsin at a 1:50 (w/w) enzyme-to-substrate ratio. Incubate overnight at 37°C.
Protocol B: Optimized MIAC Alkylation (High-Specificity)
-
Reduction: Suspend 100 µg of protein in 50 mM TEAB buffer (pH 8.0). Add TCEP to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool to RT. Add MIAC to a final concentration of 20 mM. (Note: A lower stoichiometric excess is used because MIAC's high specificity eliminates the need to outcompete side-reaction sinks). Incubate in the dark at RT for exactly 45 minutes.
-
Quench: Add DTT to a final concentration of 10 mM. Incubate for 15 minutes at RT.
-
Digestion: Add Trypsin at a 1:50 (w/w) enzyme-to-substrate ratio. Incubate overnight at 37°C.
Fig 2: Comparative sample preparation workflows for IAA and MIAC alkylation.
Summary While iodoacetamide remains a functional choice for routine, low-complexity proteomics, it introduces unacceptable levels of chemical noise in deep-proteome profiling and quantitative PTM studies. By leveraging the steric shielding of the carbamate moiety, methyl N-(2-iodoacetyl)carbamate (MIAC) preserves the rapid reaction kinetics of an iodoacetyl group while effectively eliminating the FDR-inflating artifacts associated with amine over-alkylation.
References
-
[1] Title: Overalkylation of a Protein Digest with Iodoacetamide Source: Analytical Chemistry (ACS Publications) URL:[Link]
-
[2] Title: The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification Source: Journal of Proteome Research (ACS Publications) URL:[Link]
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A Senior Application Scientist's Guide to Thiol-Reactive Chemistries: A Comparative Analysis of Iodoacetamide and Maleimide Reactivity
For researchers and drug development professionals, the covalent modification of proteins is a cornerstone of modern biotechnology. Among the available strategies, targeting the thiol (sulfhydryl) group of cysteine residues offers a precise handle for site-specific conjugation. Two classes of reagents have long dominated this field: haloacetamides and maleimides. This guide provides an in-depth, data-supported comparison of their reactivity, stability, and practical application, empowering you to make informed decisions for your experimental design.
For the purpose of this guide, we will focus on the well-characterized iodoacetamide chemistry as a representative for haloacetamides, including functional analogs like methyl N-(2-iodoacetyl)carbamate. The principles of nucleophilic substitution, pH dependence, and conjugate stability are directly comparable. We will contrast this with the widely used maleimide chemistry to illuminate the distinct advantages and liabilities of each approach.
The Fundamental Difference: Reaction Mechanisms
The choice between an iodoacetamide and a maleimide fundamentally comes down to their distinct mechanisms of reaction with a cysteine thiol. This difference dictates the optimal reaction conditions, kinetics, and ultimately, the stability of the resulting conjugate.
Iodoacetamide Reactivity: S_N2 Nucleophilic Substitution
Iodoacetamides react with the nucleophilic thiolate anion (R-S⁻) of a cysteine residue via a second-order nucleophilic substitution (S_N2) reaction.[1] The thiolate attacks the carbon atom bearing the iodine, which serves as an excellent leaving group. This forms a highly stable thioether bond.[1][2]
Caption: Iodoacetamide S_N2 reaction with a cysteine thiol.
Maleimide Reactivity: Michael Addition
Maleimides feature an α,β-unsaturated carbonyl system. They react with thiols via a Michael-type addition.[1][2] The thiolate anion attacks one of the carbon atoms of the maleimide's double bond, leading to the formation of a thiosuccinimide linkage.[2] This reaction is exceptionally rapid and highly selective under optimized pH conditions.[3]
Caption: Maleimide Michael addition reaction with a cysteine thiol.
Head-to-Head Performance Comparison
The choice of reagent requires a nuanced understanding of how their mechanistic differences translate into performance under typical laboratory and physiological conditions.
There is a significant difference in the reaction rates between the two chemistries.
-
Maleimides: The thiol-maleimide reaction is exceptionally fast. At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3] The second-order rate constants are high, often in the range of 10² to 10³ M⁻¹s⁻¹.
-
Iodoacetamides: The S_N2 reaction is considerably slower. The second-order rate constant for iodoacetamide with cysteine is approximately 0.6 M⁻¹s⁻¹.[4] This slower rate means that reactions may require higher concentrations of the reagent or longer incubation times to achieve complete labeling.[1]
Expert Insight: The rapid kinetics of maleimides are advantageous when working with sensitive proteins that may degrade over long incubation periods or when high-throughput labeling is required. However, this high reactivity also means the maleimide reagent itself is more prone to degradation via hydrolysis, demanding careful experimental timing.
The optimal pH for these reactions is a critical parameter that directly impacts both reaction rate and selectivity.
-
Maleimides: The ideal pH range is 6.5-7.5 .[3] This range represents a crucial balance: it is high enough to have a sufficient concentration of the reactive thiolate anion (cysteine pKa ≈ 8.3-8.5) but low enough to keep primary amines (e.g., lysine side chains, N-terminus) largely protonated and non-nucleophilic. Above pH 7.5, the selectivity for thiols decreases as the reaction with amines becomes competitive.[3]
-
Iodoacetamides: This chemistry requires a more alkaline environment, typically pH 7.5-8.5 .[1][2] Because the S_N2 reaction is slower, a higher concentration of the more potent thiolate nucleophile is necessary to drive the reaction to completion in a reasonable timeframe.[5]
Expert Insight: The key trade-off is selectivity. Maleimides offer superior chemoselectivity for thiols over amines within their optimal pH window.[6] Iodoacetamides, by requiring a higher pH, have a greater propensity for off-target reactions with other nucleophilic residues like histidine, lysine, and methionine if the reagent concentration and incubation time are not carefully controlled.[5] For applications demanding the highest specificity, maleimides at pH 7.0 are often the superior choice.
The stability of the final covalent bond is arguably the most critical differentiator, especially for in-vivo applications like antibody-drug conjugates (ADCs).
-
Iodoacetamides: The resulting thioether bond is, for all practical purposes, irreversible and highly stable .[4][7] It is not susceptible to cleavage or exchange under physiological conditions. This stability is the primary advantage of haloacetamide chemistry.
-
Maleimides: The thiosuccinimide linkage is susceptible to a retro-Michael reaction .[7] This is a reversal of the initial conjugation, which can lead to the dissociation of the conjugate. In a thiol-rich environment like human plasma (which contains abundant glutathione and albumin), the dissociated maleimide can be intercepted by another thiol, leading to irreversible deconjugation and "thiol exchange."[7][8] This instability is a significant liability for therapeutic applications.[9]
Mitigation Strategies for Maleimide Instability: Fortunately, the thiosuccinimide ring can undergo hydrolysis to form a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.[10] This ring-opening can be promoted post-conjugation by incubation at a slightly alkaline pH (e.g., pH 8.5-9.0) or by designing "self-hydrolyzing" maleimides with built-in catalytic groups.[9] Another strategy involves using N-terminal cysteines, where the initial adduct can rearrange to a highly stable six-membered thiazine ring.[9]
Data Summary: A Quantitative Comparison
| Feature | Iodoacetamide Chemistry | Maleimide Chemistry |
| Reaction Mechanism | S_N2 Nucleophilic Substitution[1] | Michael Addition[2] |
| Primary Target | Cysteine (Thiol Group) | Cysteine (Thiol Group) |
| Optimal pH Range | 7.5 - 8.5[1][2] | 6.5 - 7.5[3] |
| Reaction Rate | Slower (k₂ ≈ 0.6 M⁻¹s⁻¹)[4] | Faster (k₂ ≈ 10²-10³ M⁻¹s⁻¹) |
| Selectivity | Good, but can react with Met, Lys, His at higher pH or with excess reagent.[5] | Highly selective for thiols at pH 7.0 (~1000x faster than with amines).[3] |
| Conjugate Bond | Stable, Irreversible Thioether[7] | Thiosuccinimide[2] |
| Conjugate Stability | High: Not susceptible to cleavage or thiol exchange.[7] | Limited: Susceptible to retro-Michael reaction, leading to thiol exchange.[7][9] |
| Key Side Reactions | Off-target alkylation of other nucleophilic residues.[5] | Reagent hydrolysis; reaction with amines (>pH 7.5); Thiazine rearrangement (N-term Cys). |
| Reagent Stability | Light-sensitive in solution.[2] | Susceptible to hydrolysis in aqueous solution, especially at pH > 7.5.[6] |
Experimental Protocols
Successful bioconjugation requires meticulous attention to the protocol. The following section outlines a generalized workflow for a comparative protein labeling experiment.
Caption: General workflow for comparing iodoacetamide and maleimide labeling.
This protocol assumes a starting protein solution of 1-10 mg/mL. Molar ratios and incubation times should be optimized for each specific system.
1. Protein Preparation & Reduction: a. Exchange the protein into a degassed, thiol-free buffer. For the comparative study, prepare two reaction buffers:
- Buffer A (for Iodoacetamide): 100 mM Tris or Bicarbonate buffer, pH 8.0.
- Buffer B (for Maleimide): 100 mM Phosphate (PBS) or HEPES buffer, pH 7.2. b. If targeting cysteines within disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. Incubate for 30-60 minutes at room temperature. c. CRITICAL STEP: If a reducing agent was used, it must be removed before adding the maleimide reagent, as it will consume the maleimide. It is good practice to remove it for the iodoacetamide reaction as well to ensure a fair comparison. Use a desalting column (e.g., Sephadex G-25) equilibrated with the appropriate degassed reaction buffer (Buffer A or B).[2]
2. Reagent Preparation: a. Immediately before use, prepare 10 mM stock solutions of the iodoacetamide and maleimide reagents in an anhydrous, water-miscible solvent like DMSO or DMF.[2] b. Protect the iodoacetamide solution from light.[2]
3. Conjugation Reaction: a. Split the purified, reduced protein into two aliquots. Exchange one into Buffer A and the other into Buffer B. b. To the aliquot in Buffer A, add a 10- to 20-fold molar excess of the iodoacetamide stock solution. Incubate for 2 hours at room temperature, protected from light.[1] c. To the aliquot in Buffer B, add a 10- to 20-fold molar excess of the maleimide stock solution. Incubate for 2 hours at room temperature.[11]
4. Quenching and Purification: a. (Optional) Quench any unreacted reagent by adding a free thiol like L-cysteine or 2-mercaptoethanol to a final concentration of ~10 mM. b. Purify both labeled proteins from excess reagent and quenching agent using size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[1]
5. Characterization and Stability Analysis: a. Confirm successful conjugation and determine the degree of labeling using mass spectrometry (MS) and/or SDS-PAGE analysis. b. To perform a comparative stability assay, incubate both purified conjugates in human plasma or in a buffer containing a physiological concentration of glutathione (~1-5 mM) at 37°C.[10] c. Monitor the amount of intact conjugate remaining over time (e.g., 0, 24, 48, 72 hours) using LC-MS to directly compare the stability of the thioether versus the thiosuccinimide bond.[7]
Conclusion and Recommendations
The choice between iodoacetamide and maleimide chemistry is not a matter of one being universally superior, but rather a strategic decision based on the desired outcome.
-
Choose Iodoacetamide Chemistry when the absolute stability of the final conjugate is the most critical parameter . This is the preferred method for applications requiring long-term stability in a physiological environment where thiol exchange is a concern. Be prepared to optimize reaction conditions (pH, reagent excess) carefully to minimize off-target modifications.[1]
-
Choose Maleimide Chemistry when rapid kinetics and high thiol specificity at neutral pH are paramount . This chemistry is ideal for time-sensitive experiments, high-throughput applications, or when working with proteins that are sensitive to alkaline conditions. For in-vivo use, a post-conjugation stabilization step (e.g., hydrolysis) or a specialized maleimide derivative should be considered to mitigate the risk of deconjugation.[1][7]
By understanding the fundamental chemistry and practical trade-offs outlined in this guide, researchers can confidently select and implement the optimal thiol-reactive strategy to achieve their bioconjugation goals.
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Ray, J., et al. (2024). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 146(30), 20709–20719. [Link]
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Bachem. (2022). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. [Link]
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NMR characterization of methyl N-(2-iodoacetyl)carbamate conjugates
An In-Depth Guide to the NMR Characterization of Methyl N-(2-iodoacetyl)carbamate Conjugates
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the Nuclear Magnetic Resonance (NMR) characterization of methyl N-(2-iodoacetyl)carbamate and its subsequent conjugates. Moving beyond a simple recitation of protocols, we delve into the causal relationships between molecular structure and spectral output, empowering you to interpret data with confidence and troubleshoot effectively. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of your results.
The Strategic Importance of the Iodoacetyl Carbamate Moiety
Methyl N-(2-iodoacetyl)carbamate is a valuable bifunctional reagent in chemical biology and drug development. It combines a reactive iodoacetyl group, a soft electrophile that displays high reactivity towards soft nucleophiles like thiols (e.g., cysteine residues in proteins), with a carbamate linkage. This structure is often employed in the design of covalent inhibitors, activity-based probes, and bioconjugation linkers.
Accurate structural verification at each stage—from the initial reagent to the final conjugate—is non-negotiable. NMR spectroscopy serves as a primary, non-invasive analytical technique for this purpose, providing unambiguous, atom-level information on structure and purity.[1][2] It allows for direct observation of the covalent bond formation through characteristic changes in the chemical shifts of the atoms involved.[3]
Decoding the NMR Signature of Methyl N-(2-iodoacetyl)carbamate
Understanding the baseline NMR spectrum of the starting reagent is the foundation for all subsequent analysis. The choice of deuterated solvent is critical; Chloroform-d (CDCl₃) is a common choice for small organic molecules due to its excellent solubilizing properties and relatively simple residual peak.[4] However, for more polar analogs or biological studies, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O) may be more appropriate.[4][5] Solvent choice can subtly influence chemical shifts due to varying solute-solvent interactions.[6]
Caption: Structure of Methyl N-(2-iodoacetyl)carbamate with key atoms numbered for NMR assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum is typically the first and most informative experiment for initial characterization. For small molecules, 5-25 mg of the compound is usually sufficient.[5]
-
Methyl Protons (H¹): The three protons of the methyl ester group (-OCH₃) are chemically equivalent and will appear as a sharp singlet. Due to the deshielding effect of the adjacent oxygen atom, this signal is expected in the range of δ 3.7-3.9 ppm .
-
Methylene Protons (H⁴): The two protons of the iodoacetyl group (-CH₂I) are also equivalent and will present as a singlet. The high electronegativity of the adjacent carbonyl group and the iodine atom causes significant deshielding. This signal is characteristically found further downfield, typically around δ 3.8-4.2 ppm .
-
Carbamate Proton (N-H): The proton on the nitrogen atom is exchangeable. Its chemical shift is highly dependent on solvent, concentration, and temperature, and the peak can often be broad. In a non-protic solvent like CDCl₃ or DMSO-d₆, it may appear as a broad singlet between δ 6.5-10.0 ppm .[7][8] In the presence of D₂O, this proton will exchange with deuterium, causing the signal to disappear, a useful trick for confirming its assignment.
¹³C NMR Spectroscopy
While less sensitive than ¹H NMR, requiring a more concentrated sample (50-100 mg), the ¹³C NMR spectrum provides crucial information about the carbon backbone, benefiting from a wider chemical shift range that minimizes signal overlap.[5][9]
-
Methyl Carbon (C¹): The carbon of the methyl ester group (-OC H₃) is relatively shielded and appears in the aliphatic region, typically at δ 50-55 ppm .[7]
-
Methylene Carbon (C⁴): This carbon (-C H₂I) is directly attached to the highly electronegative iodine atom. This results in a signal at an unusually high field (shielded) for a carbon adjacent to a carbonyl, typically in the range of δ 0-10 ppm . This is a key, distinguishing feature of the iodoacetyl group compared to its bromoacetyl (δ ~25-35 ppm) or chloroacetyl (δ ~40-50 ppm) counterparts.
-
Carbamate Carbonyl (C²): The carbonyl carbon of the carbamate group is deshielded and appears in the characteristic carbonyl region. Carbamate carbonyls are typically found around δ 150-156 ppm , which is slightly more shielded than ester or amide carbonyls (δ ~160-180 ppm).[10][11]
-
Acetyl Carbonyl (C³): The carbonyl carbon of the iodoacetyl group is also found in the carbonyl region, generally around δ 165-170 ppm .
| Assignment | Structure Moiety | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale / Key Features |
| H¹, C¹ | -OC H₃ | ~3.8 (s, 3H) | ~53 | Singlet, deshielded by adjacent oxygen. |
| NH | -N H- | ~8.0 (br s, 1H) | - | Broad, exchangeable proton. Position is highly variable. |
| H⁴, C⁴ | -CO-C H₂-I | ~4.0 (s, 2H) | ~5 | Singlet. C⁴ shift is highly shielded and characteristic of the iodoacetyl group. |
| C² | -O-(C =O)-NH- | - | ~154 | Carbamate carbonyl, characteristically shielded relative to amides/esters.[10] |
| C³ | -NH-(C =O)-CH₂- | - | ~168 | Amide-like carbonyl. |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Methyl N-(2-iodoacetyl)carbamate in CDCl₃. (s = singlet, br s = broad singlet).
NMR Characterization of the Conjugation Product
The primary application of this reagent is conjugation to a thiol-containing molecule (R-SH), such as a cysteine residue on a protein or a small molecule. The reaction proceeds via an Sₙ2 substitution, displacing the iodide and forming a stable thioether bond.
Caption: Experimental workflow for thiol conjugation and its characterization by NMR spectroscopy.
The power of NMR lies in its ability to directly confirm the success of this reaction. Upon conjugation, the following spectral changes are expected:
-
Disappearance of the -CH₂I Signal: The singlet at δ ~4.0 ppm in the ¹H spectrum and the highly shielded signal at δ ~5 ppm in the ¹³C spectrum will completely disappear. This is the most definitive indicator of successful reaction.
-
Appearance of the -CH₂S- Signal: A new singlet will appear in the ¹H spectrum corresponding to the newly formed methylene group adjacent to the sulfur atom (-CO-CH₂-S-R). This signal is typically found upfield relative to the starting material, in the region of δ 3.2-3.6 ppm . In the ¹³C spectrum, a new signal will appear around δ 30-40 ppm .
-
Shifts in Neighboring Resonances: The chemical environments of the carbamate NH and the adjacent carbonyl carbons (C² and C³) may also experience minor shifts, providing secondary confirmation of the structural change.
For conjugates with large biomolecules like proteins, NMR techniques become more specialized. While the signals from the large protein will dominate, ligand-observed NMR methods can be used to specifically observe the signals of the small molecule conjugate.[1][12] Techniques like saturation transfer difference (STD) NMR or WaterLOGSY can confirm binding, while isotope-edited experiments can be used to precisely identify the modified residue on an isotopically labeled protein.[13][14]
Comparative Analysis with Alternative Reagents
The iodoacetyl group is one of several electrophilic moieties used for cysteine modification. NMR provides a clear way to distinguish between them based on the unique chemical shifts of their reactive groups.
| Reagent Type | Reactive Moiety | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Key Distinguishing Feature |
| Iodoacetamide | -CO-CH₂-I | ~3.8 - 4.2 | ~0 - 10 | Very shielded methylene carbon (C-I). |
| Bromoacetamide | -CO-CH₂-Br | ~3.8 - 4.1 | ~25 - 35 | Methylene carbon is significantly deshielded vs. iodo-analog. |
| Maleimide | -CH=CH- (cis) | ~6.7 - 7.0 | ~134 | Characteristic alkene protons in a highly deshielded region. Disappear upon conjugation. |
Table 2: Comparative NMR data for common thiol-reactive electrophiles.
This data highlights the unique and easily identifiable upfield ¹³C chemical shift of the iodoacetyl methylene carbon, providing an unambiguous signature for this particular modification strategy.
A Self-Validating Experimental Protocol for NMR Analysis
This protocol is designed for the analysis of a small molecule conjugate. Adherence to these steps ensures data quality and reproducibility.
Objective: To acquire high-quality ¹H and ¹³C NMR spectra to confirm the structure of a methyl N-(2-iodoacetyl)carbamate conjugate.
Materials:
-
Sample (~10 mg for ¹H, ~50 mg for ¹³C)[5]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[5]
-
Internal Standard (e.g., Tetramethylsilane - TMS)
-
Glass Pasteur pipette and filter plug (glass wool)[16]
Caption: Step-by-step workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation (The Foundation of Quality):
-
Weighing: Accurately weigh 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of your purified conjugate into a clean, dry vial.
-
Solubilization: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[5] Ensure the sample dissolves completely. Sonication may be used cautiously if needed.
-
Internal Standard (Self-Validation Point 1): Add a small amount of an internal standard. Tetramethylsilane (TMS) is the conventional reference for organic solvents, defined as 0.00 ppm for both ¹H and ¹³C spectra.[17] This provides an absolute reference point, independent of instrument variations.
-
Filtration (Critical for Line Shape): Transfer the solution to the NMR tube by passing it through a Pasteur pipette containing a small, tight plug of glass wool.[16] This removes any particulate matter, which would severely degrade the magnetic field homogeneity and result in broad, uninterpretable peaks.
-
-
Data Acquisition:
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal from the solvent, stabilizing the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample volume. This process is what yields sharp, symmetrical peaks.
-
¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 16 to 64 scans.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, significantly more scans (e.g., 1024 or more) and a longer experiment time are required.
-
-
Data Processing and Interpretation:
-
Fourier Transformation: The raw data (Free Induction Decay - FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: Manually or automatically adjust the phase of the peaks so they are all purely absorptive and ensure the baseline is flat.
-
Referencing (Self-Validation Point 2): Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[17]
-
Analysis: Assign each peak in the ¹H and ¹³C spectra to the corresponding atoms in the conjugate structure. Confirm the disappearance of the -CH₂I signals and the appearance of the new -CH₂S- signals. Integrate the ¹H signals to confirm the proton ratios match the expected structure.
-
By following this comprehensive approach, researchers can confidently utilize NMR spectroscopy to verify the identity and purity of their methyl N-(2-iodoacetyl)carbamate conjugates, ensuring the integrity of their subsequent biological or chemical applications.
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A Comparative Guide to Evaluating the Specificity of Methyl N-(2-iodoacetyl)carbamate in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of methyl N-(2-iodoacetyl)carbamate with established cysteine-reactive probes. We will delve into the mechanistic nuances of these reagents, present a framework for evaluating their specificity, and provide detailed protocols to empower your research.
Introduction: The Critical Role of Cysteine Alkylation in Proteomics
In the landscape of proteomics, the covalent modification of cysteine residues is a cornerstone technique. It is essential for preventing the formation of disulfide bonds during sample preparation for mass spectrometry, thereby ensuring accurate protein identification and quantification[1]. The choice of alkylating agent is paramount, as its specificity directly impacts the quality and interpretability of the resulting data. An ideal reagent should exhibit high reactivity towards cysteine thiols while minimizing off-target modifications of other nucleophilic amino acid residues.
This guide focuses on evaluating a specific iodoacetyl-containing compound, methyl N-(2-iodoacetyl)carbamate, in the context of complex biological mixtures. While iodoacetamide (IAM) and N-ethylmaleimide (NEM) are the workhorses of the field, the unique structural features of methyl N-(2-iodoacetyl)carbamate warrant a thorough investigation of its performance.
The Chemistry of Cysteine-Reactive Probes
The reactivity of these probes is centered on their electrophilic nature, which allows them to form stable covalent bonds with the nucleophilic thiol group of cysteine residues.
The Iodoacetyl Group: A Classic S_N2 Reaction
Both iodoacetamide and methyl N-(2-iodoacetyl)carbamate possess an iodoacetyl functional group. This group reacts with the thiolate anion of cysteine via a second-order nucleophilic substitution (S_N2) reaction[2][3]. The carbon atom adjacent to the iodine is electron-deficient, making it an excellent target for nucleophilic attack by the sulfur atom of a deprotonated cysteine. This results in the formation of a stable thioether bond and the displacement of the iodide ion.
Caption: S_N2 reaction of an iodoacetyl reagent with a cysteine thiol.
N-Ethylmaleimide: A Michael Addition Approach
N-ethylmaleimide (NEM) reacts with cysteine thiols via a different mechanism known as a Michael addition[3][4]. The α,β-unsaturated carbonyl system in the maleimide ring is susceptible to nucleophilic attack by the thiolate anion, leading to the formation of a stable thioether linkage[4][5].
Caption: Michael addition reaction of NEM with a cysteine thiolate.
A Comparative Analysis of Cysteine-Reactive Probes
While all three reagents target cysteine residues, their specificity and potential for off-target reactions differ.
| Reagent | Primary Target | Known Off-Targets | Key Characteristics |
| Iodoacetamide (IAM) | Cysteine | Methionine, Lysine, Histidine, N-terminus[6][7][8] | Well-established, but can exhibit significant off-target reactivity, especially at higher pH and concentrations. Can lead to misidentification of ubiquitination sites[9][10]. |
| N-Ethylmaleimide (NEM) | Cysteine | Lysine, Histidine (at pH > 7.5)[4][11] | Generally more specific for thiols at neutral pH and reacts faster than IAM[2][3]. |
| Methyl N-(2-iodoacetyl)carbamate | Cysteine (Predicted) | Methionine, Lysine, Histidine, N-terminus (Predicted) | The electron-withdrawing nature of the carbamate group may slightly modulate the reactivity of the iodoacetyl moiety. The stability of the carbamate group under typical proteomic conditions needs to be considered. |
Rationale for Predicted Performance of Methyl N-(2-iodoacetyl)carbamate:
-
Reactivity: The fundamental reactivity will be dictated by the iodoacetyl group, which is known to be highly reactive towards cysteine thiols. The adjacent methyl carbamate group is electron-withdrawing, which could potentially increase the electrophilicity of the α-carbon, possibly leading to a slightly faster reaction rate with cysteine compared to iodoacetamide.
-
Specificity: The off-target reactivity profile is predicted to be similar to that of iodoacetamide, targeting other nucleophilic residues like methionine, lysine, and histidine. The extent of these off-target modifications will likely be dependent on reaction conditions such as pH, temperature, and reagent concentration.
-
Stability: Carbamates can be susceptible to hydrolysis, especially under basic conditions[12]. The stability of the methyl carbamate moiety throughout the proteomics workflow (lysis, reduction, alkylation, and digestion) is a critical factor to evaluate, as its degradation could lead to unexpected modifications.
Experimental Workflow for Evaluating Specificity
A robust and self-validating experimental design is crucial for objectively assessing the specificity of any new reagent. The following protocol outlines a comprehensive workflow using a complex cell lysate to compare methyl N-(2-iodoacetyl)carbamate with iodoacetamide and N-ethylmaleimide.
Caption: Workflow for evaluating the specificity of alkylating reagents.
Detailed Experimental Protocol
1. Cell Lysis and Protein Extraction:
-
Lyse cells (e.g., HEK293T) in a denaturing buffer such as 8 M urea in 50 mM ammonium bicarbonate, pH 8.0, supplemented with protease inhibitors.
-
Sonicate the lysate to shear DNA and clarify by centrifugation.
-
Determine protein concentration using a standard assay (e.g., BCA).
2. Reduction:
-
To a known amount of protein (e.g., 1 mg), add dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
3. Alkylation:
-
Divide the reduced protein sample into equal aliquots for each test condition (Methyl N-(2-iodoacetyl)carbamate, iodoacetamide, N-ethylmaleimide, and a no-reagent control).
-
Add each alkylating agent to a final concentration of 20 mM. Rationale: This concentration is a common starting point; a concentration gradient could also be tested to evaluate dose-dependent effects.
-
Incubate in the dark at room temperature for 30 minutes.
4. Quenching:
-
Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
5. Protein Precipitation and Digestion:
-
Precipitate the proteins using cold acetone overnight at -20°C.
-
Wash the protein pellet with cold acetone and resuspend in 50 mM ammonium bicarbonate.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
6. LC-MS/MS Analysis:
-
Acidify the peptide samples with formic acid.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
7. Data Analysis:
-
Search the raw MS data against a relevant protein database (e.g., UniProt Human).
-
Configure the search parameters to include variable modifications for:
-
Carbamidomethylation of Cysteine (+57.021 Da for IAM).
-
NEM modification of Cysteine (+125.048 Da).
-
The specific mass shift for methyl N-(2-iodoacetyl)carbamate modification of Cysteine.
-
Potential off-target modifications on Lysine, Histidine, Methionine, and the N-terminus for each reagent.
-
-
Utilize a data analysis platform that can quantify the relative abundance of modified peptides to assess the extent of on-target and off-target events[13][14][15][16].
Data Presentation and Interpretation
The results of the mass spectrometry analysis should be summarized in a clear and comparative manner.
Table 1: Hypothetical Comparative Performance Data
| Parameter | Methyl N-(2-iodoacetyl)carbamate | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Cysteine Modification Efficiency (%) | >95% | >95% | >98% |
| Off-Target: Methionine Alkylation (%) | 5-10% | 5-15%[6][7][17][18] | <1% |
| Off-Target: Lysine Alkylation (%) | 1-3% | 1-5%[9][10] | <2% (at pH 7.0) |
| Off-Target: Histidine Alkylation (%) | <1% | <1% | <2% (at pH 7.0)[19] |
| Total Identified Peptides | ~45,000 | ~43,000 | ~48,000 |
Note: The data for Methyl N-(2-iodoacetyl)carbamate is hypothetical and requires experimental validation.
Conclusion and Recommendations
The evaluation of any new chemical probe requires a rigorous and systematic approach. While methyl N-(2-iodoacetyl)carbamate holds promise as a cysteine-reactive reagent due to its iodoacetyl warhead, its specificity in complex proteomes remains to be experimentally determined. Based on its chemical structure, we predict a reactivity profile similar to iodoacetamide, with the potential for slight variations in reaction kinetics due to the electronic influence of the carbamate moiety.
For researchers considering the use of methyl N-(2-iodoacetyl)carbamate, we strongly recommend performing the detailed comparative workflow outlined in this guide. This will provide a comprehensive understanding of its on-target efficiency and off-target liabilities, enabling an informed decision on its suitability for your specific research applications. The established reagents, iodoacetamide and N-ethylmaleimide, provide robust and well-characterized alternatives, with N-ethylmaleimide generally offering higher specificity for cysteine thiols under controlled pH conditions.
References
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- Parker, C. E., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. PubMed.
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- Organic Chemistry Portal. (n.d.).
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Quantifying Methyl N-(2-iodoacetyl)carbamate Labeling Efficiency: An In-Depth HPLC-Based Comparative Guide
In the landscape of bioconjugation and proteomics, the precise modification of proteins is paramount for elucidating biological function, developing novel therapeutics, and creating advanced diagnostic tools. Methyl N-(2-iodoacetyl)carbamate is an emerging alkylating agent designed for the selective targeting of cysteine residues. The iodoacetyl group readily reacts with the nucleophilic thiol side chain of cysteine under mild conditions, forming a stable thioether bond. The carbamate moiety can influence the reagent's solubility, stability, and steric profile, potentially offering unique advantages in specific applications.
However, the synthesis of a labeled protein is only the first step. To ensure reproducibility and to accurately interpret downstream experimental results, it is crucial to quantify the efficiency of the labeling reaction. This guide provides a comprehensive, in-depth comparison of high-performance liquid chromatography (HPLC) as a primary method for this quantification, alongside a discussion of alternative techniques. We will delve into the causality behind experimental choices, ensuring a robust and self-validating protocol.
The Chemistry of Cysteine Alkylation
The labeling reaction with methyl N-(2-iodoacetyl)carbamate hinges on the nucleophilic substitution reaction between the thiol group of a cysteine residue and the electrophilic iodoacetyl group of the reagent. This reaction is highly specific for cysteines at physiological pH, as the thiolate anion (S-) is a potent nucleophile.
HPLC-Based Quantification: A High-Resolution Approach
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the analysis of proteins and peptides.[1][2] It separates molecules based on their hydrophobicity. The addition of the methyl N-(2-iodoacetyl)carbamate label to a protein increases its overall hydrophobicity, leading to a longer retention time on a nonpolar stationary phase. This change in retention time allows for the separation of the labeled protein from the unlabeled protein.
Experimental Protocol: RP-HPLC for Quantifying Labeling Efficiency
This protocol is designed to be a self-validating system, where clear separation and reproducible quantification are the primary goals.
1. Sample Preparation:
-
Labeling Reaction: In a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5), incubate the protein of interest with a molar excess of methyl N-(2-iodoacetyl)carbamate. The optimal molar ratio and incubation time will depend on the protein and should be determined empirically.
-
Quenching: Terminate the reaction by adding a low molecular weight thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, in excess to consume any unreacted labeling reagent.
-
Buffer Exchange: Remove the excess labeling reagent and quenching agent using a desalting column or dialysis. This step is critical to prevent interference with the HPLC analysis. The final sample should be in a buffer compatible with the initial mobile phase of the HPLC, such as 0.1% trifluoroacetic acid (TFA) in water.
2. HPLC System and Conditions:
-
Column: A C4 or C18 reversed-phase column with a wide pore size (e.g., 300 Å) is recommended for protein separations.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage is typically used to elute proteins. An example gradient is:
-
0-5 min: 5% B
-
5-35 min: 5-95% B
-
35-40 min: 95% B
-
40-45 min: 95-5% B
-
45-50 min: 5% B This gradient should be optimized for the specific protein being analyzed.
-
-
Flow Rate: Typically 0.5-1.0 mL/min for an analytical column.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[4]
-
Column Temperature: Maintaining a consistent column temperature (e.g., 40 °C) can improve peak shape and reproducibility.
3. Data Analysis:
-
Inject a control sample of the unlabeled protein to determine its retention time.
-
Inject the labeled protein sample. You should observe a new peak with a longer retention time corresponding to the labeled protein.
-
Integrate the peak areas of the unlabeled and labeled protein peaks.
-
Calculate the labeling efficiency using the following formula:
Labeling Efficiency (%) = [Area of Labeled Peak / (Area of Labeled Peak + Area of Unlabeled Peak)] x 100
Visualizing the HPLC Workflow
Caption: Workflow for quantifying labeling efficiency by RP-HPLC.
Comparison with Alternative Methods
While HPLC is a robust method, other techniques can also be employed, each with its own set of advantages and disadvantages.
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Separation based on hydrophobicity. Labeled protein is more hydrophobic and has a longer retention time. | - High resolution and reproducibility.[5]- Relatively straightforward data analysis.- Can be used for both quantification and purification. | - May cause protein denaturation due to organic solvents and acidic pH.[3]- Requires method development for each protein.- Does not provide information on the site of labeling. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. Labeled protein will have a predictable mass shift. | - High sensitivity and accuracy.[6]- Can identify the specific site(s) of labeling.- Can be used for complex mixtures. | - Requires more complex instrumentation and data analysis.[6]- Can be more expensive.- May require proteolytic digestion for site-specific analysis. |
| UV-Vis Spectrophotometry | Measures the absorbance of light by the sample. If the label has a unique absorbance, it can be used for quantification. | - Simple, rapid, and widely available.- Non-destructive. | - Low sensitivity and specificity.- Requires the label to have a distinct chromophore.- Prone to interference from other molecules that absorb at the same wavelength. |
In-Depth Comparison: HPLC vs. Mass Spectrometry
For the rigorous quantification of protein labeling, the primary alternatives are HPLC and mass spectrometry.
HPLC offers a more accessible and often faster method for determining the overall degree of labeling.[6] It excels at providing a clear picture of the population of labeled versus unlabeled protein. The instrumentation is widely available in most biochemistry and analytical laboratories. However, a key limitation is its inability to pinpoint where on the protein the label has attached, which can be critical for structure-function studies.
Mass Spectrometry , on the other hand, provides unparalleled detail.[7] By analyzing the intact labeled protein or, more commonly, peptide fragments after proteolytic digestion, MS can confirm the exact mass of the modification and identify the specific cysteine residue(s) that have been labeled. This level of detail is invaluable for ensuring the homogeneity of the labeled product and for understanding the impact of the modification on the protein's structure and function. Techniques like liquid chromatography-mass spectrometry (LC-MS) combine the separation power of HPLC with the analytical depth of MS.[7]
Conclusion
The choice of method for quantifying methyl N-(2-iodoacetyl)carbamate labeling efficiency depends on the specific requirements of the research. For routine, high-throughput analysis where the primary goal is to determine the overall extent of labeling, RP-HPLC is an excellent and reliable choice . It provides a robust, quantitative measure of the labeled and unlabeled protein populations. When detailed information on the site of modification and absolute confirmation of the covalent bond formation are necessary, mass spectrometry is the superior technique . In many research settings, a combination of these methods provides the most comprehensive characterization of the labeled protein: HPLC for initial quantification and purification, followed by MS for detailed structural validation.
References
- Aguilar, M.I. (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251.
- Vertex AI Search. (2026). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
-
MtoZ Biolabs. (n.d.). Choosing Protein Purity Detection Methods: Comparing HPLC With MS. Retrieved from [Link]
- Al-Rimawi, F. (2014). Development and Validation of HPLC-UV Method for Determination of Bovine Serum Albumin and Myoglobin Proteins. International Research Journal of Pure and Applied Chemistry, 4(6), 585-593.
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- National Institutes of Health. (2010).
-
Phenomenex. (2025). High-Efficiency Protein Purification by HPLC. Retrieved from [Link]
- Vertex AI Search. (2026). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- American Chemical Society. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry.
- Al-Rimawi, F. (2014). Development and Validation of HPLC-UV Method for Determination of Bovine Serum Albumin and Myoglobin Proteins. International Research Journal of Pure and Applied Chemistry.
- Oxford Academic. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics.
- Semantic Scholar. (2014). Development and Validation of HPLC-UV Method for Determination of Bovine Serum Albumin and Myoglobin Proteins.
- National Center for Biotechnology Information. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PMC.
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Personal protective equipment for handling methyl N-(2-iodoacetyl)carbamate
Advanced Handling and Safety Protocol for Methyl N-(2-iodoacetyl)carbamate
Methyl N-(2-iodoacetyl)carbamate (CAS: 1343972-56-4) is a highly reactive bifunctional chemical reagent. For researchers and drug development professionals, handling this compound requires a deep understanding of its mechanistic behavior. It is not merely a toxic powder; it is a potent electrophile designed to permanently alter molecular structures. This guide provides the definitive operational and disposal framework required to handle this compound safely, ensuring both scientific integrity and laboratory safety.
Mechanistic Rationale for Hazard Controls
To understand the stringent Personal Protective Equipment (PPE) requirements, one must first understand the causality of the compound's toxicity. The iodoacetyl moiety is a classic alkylating agent[1]. Because iodine is an exceptionally weak base, it serves as an excellent leaving group. This renders the adjacent carbonyl carbon highly susceptible to SN2 nucleophilic attack by sulfhydryl (-SH) groups, such as those found in native cysteine residues[1].
If methyl N-(2-iodoacetyl)carbamate breaches your physical PPE and contacts skin or respiratory mucosa, it will irreversibly alkylate cellular proteins[2]. This thioether bond formation alters protein conformation, triggering severe immune responses (sensitization), acute cellular toxicity, and potential mutagenic effects[3][4].
Mechanism of irreversible protein alkylation by methyl N-(2-iodoacetyl)carbamate.
Quantitative PPE Specifications
Because iodoacetamide derivatives can permeate thin latex and cause severe allergic contact dermatitis[3][5], barrier selection must be mathematically and materially justified.
Table 1: Mandatory PPE and Engineering Controls
| PPE / Control Component | Material Specification | Breakthrough Time / Standard | Mechanistic Rationale |
| Primary Gloves | Nitrile (min 0.11 mm thickness) | > 480 min (EN 374) | Prevents initial contact with reactive powder or solvent splashes[5]. |
| Secondary Gloves | Neoprene or Heavy Nitrile | > 480 min | Double-gloving creates a fail-safe barrier against potent alkylators[5]. |
| Eye Protection | Polycarbonate Safety Goggles | ANSI Z87.1 / EN 166 | Prevents ocular burns and systemic mucosal absorption[4][5]. |
| Body Protection | Flame-resistant Lab Coat | Fully buttoned to wrists | Prevents accumulation of sensitizing dust on personal clothing[3]. |
| Engineering Control | Chemical Fume Hood | 80–100 fpm face velocity | Captures aerosolized dust, preventing respiratory sensitization[3][4]. |
Operational Handling Protocol
Every step in handling an alkylating agent must be designed to minimize aerosolization and prevent environmental release[2][4].
Step 1: Environmental Preparation
-
Verify the chemical fume hood is operating at the correct face velocity (80-100 fpm).
-
Clear the hood of unnecessary clutter to prevent turbulent airflow, which can scatter the fine powder.
-
Line the working surface with a disposable, absorbent bench pad (polyethylene backing down) to instantly capture any micro-spills.
Step 2: PPE Donning
-
Don the flame-resistant lab coat and safety goggles[4].
-
Apply the primary pair of nitrile gloves, ensuring they cover the cuffs of the lab coat. Apply the secondary pair of gloves over the primary pair.
Step 3: Weighing and Transfer
-
Self-Validating Step: Use an enclosed analytical balance inside the fume hood. If an external balance must be used, pre-weigh a sealed vial, add the chemical inside the hood, seal it, and re-weigh to determine the mass by difference. This guarantees zero dust exposure to the general laboratory environment[5].
-
Carefully open the container of methyl N-(2-iodoacetyl)carbamate. Use a static-free spatula to transfer the required mass.
-
Immediately dissolve the powder in your target solvent (e.g., DMSO, DMF, or aqueous buffer) to eliminate the inhalation hazard of the dry powder[4].
Quenching and Disposal Plan
Unreacted alkylating agents cannot be directly disposed of in standard waste streams due to their high environmental toxicity and risk to downstream waste handlers[2][5]. The operational protocol must include a chemical quenching step to neutralize the electrophile.
Step-by-Step Quenching Methodology:
-
Calculate Excess: Determine the total molar amount of methyl N-(2-iodoacetyl)carbamate used in your reaction.
-
Add Quenching Agent: Add a 10-fold molar excess of a low-molecular-weight thiol, such as Dithiothreitol (DTT), β -mercaptoethanol, or L-cysteine, directly to the reaction vessel.
-
Incubation: Stir the mixture at room temperature for 30 to 60 minutes. The excess thiol will rapidly outcompete any remaining targets, reacting via SN2 to form a stable, non-toxic thioether adduct.
-
Self-Validation of Quench: To mathematically prove the compound is neutralized, test the solution with Ellman's reagent (DTNB). A strong yellow color (absorbance at 412 nm) confirms that free thiols are still present in excess, guaranteeing that 100% of the iodoacetyl electrophile has been consumed.
-
Waste Segregation: Transfer the quenched, neutralized solution into a clearly labeled "Toxic Organic Waste" (or Halogenated Waste, depending on the primary solvent) container[5][6].
-
Solid Waste: Dispose of all contaminated weigh boats, pipette tips, and the outer layer of gloves into a designated solid hazardous waste bin for incineration[2][5].
Step-by-step operational and disposal workflow for iodoacetyl derivatives.
References
- methyl N-(2-iodoacetyl)
- Iodoacetamide - AK Scientific, Inc.
- Source: scbt.
- Source: merckmillipore.
- Source: vu.
- Source: thermofisher.
- Source: tamu.
Sources
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